Denibulin Hydrochloride
Description
See also: Denibulin (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S.ClH/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2;/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMSCXLBFWHCRA-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228587 | |
| Record name | Denibulin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779356-64-8 | |
| Record name | Denibulin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0779356648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Denibulin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DENIBULIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U575HR16Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Denibulin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denibulin hydrochloride (formerly known as MN-029 and AVE8062) is a novel small molecule vascular disrupting agent (VDA) that has shown promise in preclinical and early-phase clinical studies for the treatment of advanced solid tumors. Denibulin functions by selectively targeting the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its evaluation and visualization of its signaling pathways are also presented to aid researchers and drug development professionals in further exploring its therapeutic potential.
Discovery and Rationale
Denibulin was developed as a small molecule VDA with potential antimitotic and antineoplastic activities. The rationale behind its development was to create a compound that could overcome the limitations of traditional chemotherapy by specifically targeting the established, yet abnormal, tumor vasculature. Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs like Denibulin aim to disrupt the existing tumor blood supply, leading to rapid hemorrhagic necrosis within the tumor core.
Chemical Synthesis of this compound
Experimental Protocol: Proposed Synthesis
-
Amide Coupling: (S)-2-(tert-Butoxycarbonylamino)propanoic acid is coupled with 4-aminothiophenol using a standard peptide coupling agent (e.g., EDC/HOBt or HATU) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF) to yield N-(4-mercaptophenyl)-2-((tert-butoxycarbonyl)amino)propanamide.
-
Nucleophilic Aromatic Substitution: The resulting thiol is reacted with 4-fluoro-3-nitroaniline in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF or DMSO. This reaction proceeds via nucleophilic aromatic substitution to form 4-((4-((S)-2-((tert-butoxycarbonyl)amino)propanamido)phenyl)thio)-2-nitroaniline.
-
Reduction of Nitro Group: The nitro group is then reduced to an amine to form the corresponding diamine. This can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with tin(II) chloride in an acidic medium.
-
Cyclization and Carbamoylation: The resulting diamine undergoes cyclization with a suitable reagent to form the benzimidazole ring, followed by carbamoylation. A common method is to use 1,3-bis(methoxycarbonyl)-S-methylisothiourea, which facilitates both cyclization and the introduction of the methyl carbamate group at the 2-position of the benzimidazole ring.
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the alanine moiety is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent, to yield Denibulin free base.
-
Salt Formation: Finally, Denibulin free base is treated with a solution of hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to precipitate this compound.
Mechanism of Action
Denibulin exerts its anti-tumor effect through a multi-faceted mechanism of action primarily centered on the disruption of microtubule dynamics in endothelial cells of the tumor vasculature.
Denibulin Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denibulin hydrochloride (formerly known as MN-029) is a potent, small-molecule vascular disrupting agent (VDA) that has shown promise in preclinical and early clinical studies for the treatment of solid tumors. This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in this compound. This document includes detailed summaries of its physicochemical properties, experimental protocols for key assays, and visualizations of its signaling pathways and experimental workflows.
Chemical Properties and Structure
This compound is the hydrochloride salt of Denibulin, a benzimidazole carbamate derivative.[1] Its chemical structure and properties are fundamental to its biological activity.
Chemical Structure
-
IUPAC Name: methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;hydrochloride[1]
-
Chemical Formula: C₁₈H₂₀ClN₅O₃S[1]
-
SMILES: C--INVALID-LINK--N.Cl[1]
-
InChI Key: JUMSCXLBFWHCRA-PPHPATTJSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of Denibulin and its hydrochloride salt is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 385.4 g/mol (Denibulin)[2] | PubChem |
| 421.9 g/mol (this compound)[1] | PubChem | |
| Monoisotopic Mass | 385.12086066 Da (Denibulin)[2] | PubChem |
| 421.0975384 Da (this compound)[1] | PubChem | |
| Water Solubility (predicted) | 0.00768 mg/mL | DrugBank |
| logP (predicted) | 2.8 | DrugBank |
| pKa (Strongest Acidic) | 9.6 | DrugBank |
| pKa (Strongest Basic) | 8.21 | DrugBank |
| Polar Surface Area | 122.13 Ų | DrugBank |
| Rotatable Bond Count | 6 | DrugBank |
| Hydrogen Bond Donor Count | 4 | DrugBank |
| Hydrogen Bond Acceptor Count | 5 | DrugBank |
Mechanism of Action
This compound exerts its anticancer effects primarily through the disruption of tumor vasculature.[3] This is achieved by targeting the microtubule cytoskeleton of endothelial cells.
Interaction with Tubulin
Denibulin selectively and reversibly binds to the colchicine-binding site on β-tubulin.[2] This binding inhibits the polymerization of tubulin into microtubules, leading to the disassembly of the microtubule network.[2] The disruption of the cytoskeleton in tumor endothelial cells causes a cascade of events, including changes in cell shape, loss of cell-cell adhesion, and ultimately, cell cycle arrest and apoptosis.[2]
Vascular Disruption
The disruption of the endothelial cell cytoskeleton leads to a rapid and selective shutdown of the established tumor vasculature.[3] This results in a significant reduction in tumor blood flow, leading to ischemia and subsequent necrosis of the tumor tissue.[3] Preclinical studies have demonstrated that Denibulin can cause extensive tumor necrosis within 24 hours of administration.
Downstream Signaling
The inhibition of microtubule dynamics by Denibulin triggers cellular stress responses that lead to cell cycle arrest and apoptosis. While the precise downstream signaling pathways are not fully elucidated, the disruption of the mitotic spindle during cell division is a key event. This activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of this compound.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
Methodology:
-
Reagents: Purified bovine or porcine tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8), test compound (Denibulin) at various concentrations, and a positive control (e.g., colchicine).
-
Procedure: a. Tubulin is pre-incubated with the test compound or control in a 96-well plate at 37°C. b. Polymerization is initiated by the addition of GTP. c. The change in absorbance at 340 nm is monitored over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The rate of polymerization is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) is then determined.
Competitive Colchicine Binding Assay
This assay determines if a compound binds to the colchicine-binding site on tubulin by measuring its ability to compete with radiolabeled colchicine.
Methodology:
-
Reagents: Purified tubulin, [³H]-colchicine, test compound (Denibulin) at various concentrations, and a non-radiolabeled positive control (colchicine).
-
Procedure: a. Tubulin is incubated with a fixed concentration of [³H]-colchicine and varying concentrations of the test compound. b. The reaction mixture is incubated to allow binding to reach equilibrium. c. The tubulin-ligand complexes are separated from the unbound ligand (e.g., by filtration through a DEAE-cellulose filter). d. The amount of radioactivity bound to the tubulin is measured using a scintillation counter.
-
Data Analysis: The amount of bound [³H]-colchicine is plotted against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that displaces 50% of the bound [³H]-colchicine) is determined.
In Vivo Vascular Disruption Assessment
Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) is a non-invasive method used to assess changes in tumor blood flow and vascular permeability in response to treatment with a VDA.
Methodology:
-
Animal Model: Tumor-bearing animals (e.g., mice with xenograft tumors) are used.
-
Imaging Protocol: a. Baseline DCE-MRI scans are acquired before treatment. b. Animals are treated with this compound. c. Post-treatment DCE-MRI scans are acquired at various time points (e.g., 1, 3, 6, and 24 hours). d. A gadolinium-based contrast agent is injected intravenously during each scan.
-
Image Analysis: a. Regions of interest (ROIs) are drawn around the tumor. b. Pharmacokinetic models (e.g., the Tofts model) are applied to the signal intensity-time course data to calculate parameters such as Ktrans (volume transfer constant, related to blood flow and permeability) and ve (extravascular extracellular space volume fraction).
-
Data Interpretation: A significant decrease in Ktrans after treatment indicates a reduction in tumor blood flow and vascular disruption.
Preclinical and Clinical Data
In Vitro Cytotoxicity
Denibulin has demonstrated potent cytotoxic activity against a range of human cancer cell lines. The IC₅₀ values are typically in the nanomolar range.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HUVEC | Human Umbilical Vein Endothelial Cells | ~1-10 |
| KHT sarcoma | Murine Sarcoma | Dose-dependent cell killing |
| Various solid tumor cell lines | Potent activity reported |
Note: Specific IC₅₀ values can vary depending on the assay conditions and cell line.
Preclinical In Vivo Efficacy
In preclinical tumor models, this compound has been shown to:
-
Cause rapid and significant shutdown of tumor vasculature.
-
Induce extensive tumor necrosis.
-
Exhibit dose-dependent antitumor activity.
-
Enhance the efficacy of radiation therapy and chemotherapy.
Clinical Pharmacokinetics (Phase I)
A Phase I clinical trial in patients with advanced solid tumors provided initial pharmacokinetic data for intravenously administered this compound.
| Parameter | Description | Observation |
| Cmax | Maximum plasma concentration | Dose-dependent increases |
| AUC | Area under the plasma concentration-time curve | Dose-dependent increases |
| Half-life | Elimination half-life | Not explicitly stated, but rapid clearance suggested |
| MTD | Maximum Tolerated Dose | 180 mg/m² |
Data from a Phase I study; significant inter-subject variability was observed.
Conclusion
This compound is a promising vascular disrupting agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization in endothelial cells. Its potent in vitro and in vivo activity, coupled with a manageable safety profile in early clinical trials, warrants further investigation for the treatment of solid tumors. This technical guide provides a foundational understanding of its chemical and biological properties to support ongoing and future research and development efforts.
References
Denibulin Hydrochloride: A Technical Guide on its Mechanism and Application in Solid Tumor Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Denibulin Hydrochloride (formerly MN-029) is a novel, small-molecule Vascular Disrupting Agent (VDA) investigated for the treatment of advanced solid tumors.[1][2] Its mechanism of action involves the selective disruption of the tumor's established vasculature, leading to a cascade of events that culminates in extensive central tumor necrosis. Denibulin functions by binding to the colchicine site on tubulin, reversibly inhibiting microtubule polymerization.[1][3][4][5] This action preferentially targets the cytoskeleton of tumor endothelial cells, causing them to collapse and occlude blood flow. Preclinical studies have demonstrated potent anti-vascular and anti-tumor effects. A first-in-human Phase I clinical trial has established its safety profile, maximum tolerated dose, and pharmacodynamic effects, confirming its vascular-disrupting activity in patients with advanced solid tumors.[3][4][5] This document provides a comprehensive technical overview of Denibulin's mechanism, preclinical and clinical data, and key experimental methodologies.
Introduction
Targeting the tumor vasculature is a clinically validated strategy in oncology. While anti-angiogenic agents focus on inhibiting the formation of new blood vessels, Vascular Disrupting Agents (VDAs) represent a distinct therapeutic class designed to attack the existing, established blood supply of a tumor.[6][7][8] The vasculature within solid tumors is chaotic, immature, and distinct from that of healthy tissue, rendering it uniquely susceptible to disruption.[8]
This compound is a benzimidazole carbamate that has emerged as a promising VDA.[3] It was developed to overcome limitations of earlier compounds by offering a potent and reversible mechanism for disrupting tumor blood flow.[3][4][5] By inducing rapid vascular shutdown, Denibulin aims to starve the tumor core of oxygen and nutrients, causing widespread cell death and necrosis.[1][2]
Mechanism of Action
Denibulin's therapeutic effect is achieved through a precise, multi-step process targeting the fundamental components of the endothelial cell cytoskeleton.
Primary Target: Tubulin
The primary molecular target of Denibulin is the tubulin protein heterodimer (α/β-tubulin). Denibulin selectively and reversibly binds to the colchicine-binding site on β-tubulin.[1] This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential dynamic polymers required for maintaining cell structure, intracellular transport, and cell division.
Cellular Effects on Tumor Endothelium
The inhibition of microtubule assembly has profound consequences for the endothelial cells lining the tumor vasculature.[3][4][5] The disruption of the microtubule network leads to a catastrophic failure of the cell's cytoskeleton. This results in rapid morphological changes, where the endothelial cells lose their flattened shape, round up, and detach from their neighbors and the basement membrane. This process increases vascular permeability and ultimately leads to apoptosis.[1]
Physiological Outcome: Vascular Shutdown and Tumor Necrosis
At the physiological level, the widespread disruption of the tumor's endothelial lining triggers a rapid and severe reduction in tumor blood flow.[1][2] This vascular shutdown leads to acute hypoxia and nutrient deprivation within the tumor microenvironment, particularly in the poorly perfused central regions. The result is extensive and rapid hemorrhagic necrosis of the tumor core.[1][2] Preclinical studies have demonstrated that this can effectively enhance the antitumor effects of conventional treatments like radiation and cisplatin chemotherapy.[3]
Preclinical Data Summary
Preclinical investigations have validated Denibulin's mechanism of action and demonstrated its potent anti-tumor activity both in vitro and in vivo.
In Vitro Activity
Denibulin shows a distinct separation between its anti-vascular and cytotoxic effects. It disrupts the capillary tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) at nanomolar (nM) concentrations, demonstrating its potent vascular-disrupting activity. In contrast, direct cytotoxicity against cells occurs at micromolar (µM) concentrations, which are over 1000-fold higher.[3]
In Vivo Efficacy
In animal models, Denibulin induces rapid and significant anti-tumor effects. In the rodent KHT sarcoma model, a single 100 mg/kg dose of Denibulin resulted in a rapid vascular shutdown and caused extensive tumor necrosis, affecting approximately 90% of the tumor mass within 24 hours.[3]
| Parameter | Model/System | Result | Reference |
| Vascular Disruption | HUVECs | Disrupts capillary tube formation at nM concentrations | [3] |
| Cytotoxicity | Cell Lines | Cytotoxic at µM concentrations (>1000-fold higher) | [3] |
| In Vivo Efficacy | Rodent KHT Sarcoma | ~90% tumor necrosis at 24h (100 mg/kg dose) | [3] |
Clinical Development: Phase I Study in Solid Tumors
A first-in-human, open-label, dose-escalation Phase I study was conducted to determine the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of Denibulin in patients with advanced solid tumors.[3][4][5]
Study Design and Results
A total of 34 patients received 151 infusions of Denibulin administered intravenously every 3 weeks, with doses escalating from 4.0 to 225 mg/m².[3][4][5] The study utilized an accelerated titration design with intra-patient dose escalation permitted.[3][4][5]
| Parameter | Description | Reference |
| Patient Population | 34 patients with advanced solid tumors | [3][4] |
| Dose Range | 4.0 mg/m² to 225 mg/m² IV every 3 weeks | [3][4][5] |
| Maximum Tolerated Dose (MTD) | 180 mg/m² | [3][4][5] |
| Dose-Limiting Toxicities (DLTs) | At 225 mg/m²: One transient ischemic attack and one Grade 3 transaminitis. | [3][4][5] |
| Most Common Toxicities | Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia. No significant myelotoxicity, stomatitis, or alopecia was observed. | [3][4][5] |
| Clinical Activity | No objective responses were observed. However, 5 patients experienced stable disease for six months or longer. | [3][4] |
Pharmacokinetics (PK) and Pharmacodynamics (PD)
Pharmacokinetic analysis revealed dose-related increases in maximum plasma concentration (Cmax) and area under the curve (AUC), though with considerable inter-patient variability.[3][4][5] Pharmacodynamic activity was assessed using Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI). These scans demonstrated a significant linear correlation between a patient's exposure to Denibulin (AUC) and the reduction in Ktrans, a parameter that reflects tumor vascular permeability and blood flow.[3][4] Reductions in tumor blood flow were noted at doses that were well-tolerated (120-180 mg/m²).[3]
Key Experimental Protocols
The evaluation of Denibulin relies on a set of specialized in vitro and clinical imaging techniques.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on microtubule formation.
-
Principle: Tubulin polymerization scatters light. The increase in turbidity (optical density) over time is proportional to the mass of microtubule polymer formed. Alternatively, fluorescent reporters that bind preferentially to polymerized tubulin can be used.[9][10]
-
Methodology:
-
Highly purified tubulin protein (e.g., >99% pure bovine tubulin) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).[9][11][12]
-
GTP (1 mM) is added to the reaction, as it is required for polymerization.[9][11][12]
-
The reaction mixture, containing tubulin and various concentrations of Denibulin (or control compounds like paclitaxel or nocodazole), is transferred to a pre-warmed 96-well plate.[11]
-
The plate is immediately placed in a spectrophotometer or fluorometer heated to 37°C.[11][12]
-
The absorbance at 340 nm (for turbidity) or fluorescence is measured kinetically, typically every minute for 60 minutes.[11][12]
-
Inhibition is quantified by the reduction in the rate and extent of the signal increase compared to a vehicle control.
-
Endothelial Cell Tube Formation Assay
This assay models the ability of endothelial cells to form three-dimensional capillary-like structures, a key step in angiogenesis that is disrupted by VDAs.
-
Principle: When plated on a basement membrane matrix (e.g., Matrigel®), endothelial cells will migrate and align to form a network of tubes.[13][14][15][16]
-
Methodology:
-
A 96-well or 24-well plate is coated with a layer of basement membrane extract (e.g., Matrigel) and allowed to polymerize at 37°C for 30-60 minutes.[13][14][15]
-
Endothelial cells (e.g., HUVECs) are harvested and resuspended in media containing various concentrations of Denibulin or control substances.[14]
-
The cell suspension is added on top of the solidified matrix.[14][15]
-
The plate is incubated at 37°C in a 5% CO₂ atmosphere for 4-18 hours.[13][14][15]
-
Tube formation is visualized and photographed using an inverted microscope.
-
Quantification is performed by measuring parameters such as total tube length, number of junctions, or total network area using imaging software.
-
Phase I Clinical Trial Assessment Workflow
The clinical protocol integrated safety, PK, and PD assessments to provide a comprehensive evaluation of Denibulin's activity.
Conclusion and Future Directions
This compound is a potent Vascular Disrupting Agent with a well-defined mechanism of action centered on tubulin inhibition within the tumor endothelium. Preclinical data strongly support its ability to induce rapid and extensive tumor necrosis. The Phase I clinical trial successfully established a maximum tolerated dose of 180 mg/m² and demonstrated clear evidence of target engagement through pharmacodynamic imaging, linking drug exposure to a reduction in tumor vascular function.[3][4][5]
While Denibulin as a monotherapy did not produce objective tumor responses, its mechanism is highly complementary to other treatment modalities. Future research should focus on:
-
Combination Therapies: Evaluating Denibulin in combination with standard chemotherapy, radiation, or targeted agents that are effective against the well-perfused tumor rim left behind after VDA-induced central necrosis.
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to benefit from vascular disruption.
-
Optimized Dosing Schedules: Exploring different dosing schedules to maximize the synergistic potential in combination regimens.
The robust preclinical rationale and clear proof of mechanism in the clinical setting provide a strong foundation for the continued investigation of this compound in the treatment of solid tumors.
References
- 1. Denibulin | C18H19N5O3S | CID 11661758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. A phase I study of MN-029 (denibulin), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Clinical trials of vascular disrupting agents in advanced non--small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Application of Tumor Vascular Disrupting Therapy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. 3.3. Tubulin Polymerization Assay [bio-protocol.org]
- 13. corning.com [corning.com]
- 14. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 15. Endothelial Tube Formation Assay [cellbiologics.com]
- 16. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Denibulin Hydrochloride: In Vitro Cytotoxicity Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denibulin hydrochloride (formerly MN-029) is a novel small molecule vascular disrupting agent (VDA) with potent antineoplastic activities. It functions by selectively targeting and disrupting the microtubule cytoskeleton in tumor endothelial cells. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines.
Mechanism of Action: this compound selectively and reversibly binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis and inhibiting cell proliferation.[2]
Data Presentation
The cytotoxic effects of this compound are observed at micromolar concentrations across various human cancer cell lines. While specific IC50 values for a wide range of cell lines are not extensively published in single comprehensive studies, the available information indicates that its cytotoxic activity is potent. For the purpose of illustrating the expected data format, a template table is provided below. Researchers should populate this table with their own experimental data.
| Cell Line | Cancer Type | Assay Duration (hrs) | IC50 (µM) | Reference |
| e.g., HUVEC | Endothelial | 72 | ~nM range (anti-angiogenic) | [3] |
| e.g., A549 | Lung Carcinoma | 48 | Populate with experimental data | |
| e.g., MCF-7 | Breast Adenocarcinoma | 48 | Populate with experimental data | |
| e.g., HCT116 | Colorectal Carcinoma | 48 | Populate with experimental data | |
| e.g., PC-3 | Prostate Cancer | 48 | Populate with experimental data |
Experimental Protocols
In Vitro Cytotoxicity Assay using MTT
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Selected human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
This compound
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (General tubulin buffer containing GTP)
-
Tubulin polymerization buffer
-
-
Fluorescence microplate reader
-
384-well black plates
Procedure:
-
Reagent Preparation:
-
Prepare reagents according to the manufacturer's protocol. Reconstitute the lyophilized tubulin on ice.
-
-
Reaction Setup:
-
In a 384-well plate, add the tubulin polymerization buffer.
-
Add this compound at various concentrations. Include a positive control (e.g., Nocodazole or Colchicine) and a negative control (vehicle, e.g., DMSO).
-
Initiate the polymerization by adding the tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
Inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the fluorescence signal increase compared to the vehicle control.
-
Visualizations
Caption: Workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.
Caption: Signaling pathway of this compound leading to cytotoxicity.
References
Application Notes and Protocols for Cell-Based Assay Design for Denibulin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denibulin Hydrochloride (formerly MN-029) is a novel small molecule vascular disrupting agent (VDA) with potent antimitotic and antineoplastic activities. Its mechanism of action involves the selective and reversible binding to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization.[1] This disruption of the microtubule network preferentially affects rapidly dividing cells, such as those in the tumor vasculature, causing a cascade of cellular events including cell cycle arrest at the G2/M phase and induction of apoptosis.[1] Consequently, blood flow to the tumor is impeded, leading to tumor necrosis.
These application notes provide a comprehensive guide for the design and implementation of cell-based assays to evaluate the biological activity of this compound. The following protocols detail key assays to characterize its effects on tubulin polymerization, cell viability, cell cycle progression, and apoptosis.
Data Presentation
The following tables summarize representative quantitative data for this compound and similar microtubule-targeting agents.
Disclaimer: The quantitative data presented below for this compound are representative values based on published data for similar compounds and the known potency range of Denibulin. Actual results may vary depending on the cell line, experimental conditions, and specific batch of the compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Representative Value |
| Tubulin Polymerization Inhibition | Cell-free | IC50 | ~5 µM |
| Cell Viability (MTT Assay) | HUVEC | IC50 (72h) | 1-10 µM |
| A549 (Lung Cancer) | IC50 (72h) | 0.1-1 µM | |
| HCT116 (Colon Cancer) | IC50 (72h) | 0.1-1 µM | |
| MCF-7 (Breast Cancer) | IC50 (72h) | 0.5-5 µM | |
| U87 MG (Glioblastoma) | IC50 (72h) | 0.1-1 µM |
Table 2: Cellular Effects of this compound (Representative Data)
| Assay | Cell Line | Treatment (24h) | Parameter | Representative Value |
| Cell Cycle Analysis | HCT116 | Control (DMSO) | % Cells in G2/M | ~15% |
| 100 nM Denibulin | % Cells in G2/M | ~60% | ||
| 500 nM Denibulin | % Cells in G2/M | ~85% | ||
| Apoptosis Assay | A549 | Control (DMSO) | % Apoptotic Cells | <5% |
| (Annexin V Staining) | 250 nM Denibulin | % Apoptotic Cells | ~30% | |
| 1 µM Denibulin | % Apoptotic Cells | ~65% |
Signaling Pathway and Experimental Workflows
Caption: this compound's mechanism of action.
Caption: Workflow for cell viability and apoptosis assays.
Caption: Logical flow of the cell-based assay design.
Experimental Protocols
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of this compound on the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol (optional, as a polymerization enhancer)
-
This compound stock solution
-
Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)
-
Negative control (DMSO)
-
Black 96-well microplate, flat bottom
-
Temperature-controlled fluorometric plate reader
Protocol:
-
Prepare the tubulin polymerization reaction mix on ice by combining tubulin, polymerization buffer, GTP, and the fluorescent reporter.
-
Add this compound at various concentrations to the wells of the microplate. Include wells for positive and negative controls.
-
Transfer the tubulin polymerization reaction mix to the wells containing the compounds.
-
Immediately place the plate in a fluorometer pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass for each concentration of Denibulin.
-
Determine the IC50 value by plotting the inhibition of tubulin polymerization against the log of Denibulin concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of this compound on the metabolic activity of viable cells, which is an indicator of cell viability.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or cancer cell lines (e.g., A549, HCT116, MCF-7, U87 MG)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
-
Spectrophotometric plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Denibulin. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of Denibulin concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+; necrotic: Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay measures the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Microtubule Network Imaging (Immunofluorescence)
This imaging-based assay visualizes the effects of this compound on the cellular microtubule network.
Materials:
-
Cells grown on sterile glass coverslips
-
This compound stock solution
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile glass coverslips in a culture dish and allow them to adhere.
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with the chosen fixation solution.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. Capture images for analysis of microtubule depolymerization and disruption of the network architecture.
References
Application Notes and Protocols for In Vitro Studies with Denibulin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of Denibulin Hydrochloride (formerly known as MN-029), a novel vascular-disrupting agent. The protocols detailed below are based on established methodologies for evaluating microtubule-targeting agents and can be adapted for specific research needs.
Mechanism of Action
This compound is a small molecule that acts as a reversible inhibitor of microtubule assembly. It binds to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule cytoskeleton leads to a cascade of downstream effects, primarily in proliferating cells such as endothelial cells in the tumor vasculature and cancer cells themselves. The key consequences of Denibulin's mechanism of action are cell cycle arrest at the G2/M phase and the induction of apoptosis.[2][3][4]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the effective concentrations and treatment durations for this compound in various in vitro assays. Note that optimal concentrations and durations may vary depending on the cell line and experimental conditions.
Table 1: Anti-proliferative and Cytotoxic Activity of this compound
| Cell Line | Assay Type | IC50 / GI50 | Treatment Duration | Reference |
| HUVEC | Capillary Tube Formation | nM range | 4-18 hours | [1][5][6][7][8][9] |
| Various Cancer Cells | Cytotoxicity (e.g., MTT) | µM range | 24-72 hours | [1][10][11] |
Table 2: Recommended Treatment Durations for In Vitro Assays
| Assay | Purpose | Typical Treatment Duration | Notes |
| Cell Viability (e.g., MTT, SRB) | Assess cytotoxicity and anti-proliferative effects | 24, 48, and 72 hours | Time-dependent effects are often observed. |
| Apoptosis (e.g., Annexin V/PI) | Detect programmed cell death | 24 - 48 hours | Early and late apoptotic populations can be distinguished. |
| Cell Cycle Analysis | Determine effects on cell cycle progression | 24 hours | To capture the primary effect of G2/M arrest. |
| Tubulin Polymerization | Direct measure of microtubule assembly inhibition | 60 - 90 minutes | Cell-free biochemical assay. |
| HUVEC Tube Formation | Assess anti-angiogenic potential | 4 - 18 hours | Monitors the formation of capillary-like structures. |
| Immunofluorescence | Visualize microtubule disruption | 4 - 24 hours | Shorter time points can reveal initial cytoskeletal changes. |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24-48 hours as described in the cell viability assay.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle progression.
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay (Turbidity)
This cell-free assay directly measures the effect of this compound on microtubule formation.
Materials:
-
Tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer
-
This compound
-
Positive control (e.g., Nocodazole) and negative control (e.g., Paclitaxel)
-
Temperature-controlled spectrophotometer
Procedure:
-
On ice, prepare a reaction mixture containing tubulin and GTP in polymerization buffer.
-
Add this compound at various concentrations to the reaction mixture.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer set to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
Experimental Workflow and Diagrams
Experimental Workflow for In Vitro Evaluation of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
- 3. Inducing G2/M Cell Cycle Arrest and Apoptosis through Generation Reactive Oxygen Species (ROS)-Mediated Mitochondria Pathway in HT-29 Cells by Dentatin (DEN) and Dentatin Incorporated in Hydroxypropyl-β-Cyclodextrin (DEN-HPβCD) [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promocell.com [promocell.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Denibulin Hydrochloride: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denibulin hydrochloride (formerly known as MN-029) is a potent, orally bioavailable small molecule that acts as a vascular disrupting agent (VDA) and a tubulin polymerization inhibitor. By binding to the colchicine-binding site on β-tubulin, Denibulin disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. Its dual mechanism of action, targeting both the tumor vasculature and the tumor cells directly, makes it a promising candidate for cancer therapy.
These application notes provide an overview of the effective concentrations of this compound for various in vitro cell culture experiments and detailed protocols for key assays.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of tubulin polymerization. This disruption of the microtubule network leads to a cascade of cellular events:
-
Cell Cycle Arrest: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By inhibiting their formation, Denibulin causes cells to arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged cell cycle arrest at the G2/M phase triggers the intrinsic apoptotic pathway. This is often associated with the activation of caspase cascades and the cleavage of key cellular proteins, ultimately leading to programmed cell death.
-
Vascular Disruption: In addition to its direct effects on tumor cells, Denibulin also targets the tumor vasculature, leading to a shutdown of blood flow and subsequent tumor necrosis.
Data Presentation: Effective Concentrations of Tubulin Inhibitors
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively available in the public domain, the following table provides a summary of reported effective concentrations for other tubulin inhibitors that bind to the colchicine site. This data can serve as a reference for designing initial dose-response experiments with Denibulin.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Compound 1 | HTB-26 (Breast Cancer) | Crystal Violet | 10 - 50 µM | [1] |
| PC-3 (Pancreatic Cancer) | Crystal Violet | 10 - 50 µM | [1] | |
| HepG2 (Hepatocellular Carcinoma) | Crystal Violet | 10 - 50 µM | [1] | |
| HCT116 (Colorectal Cancer) | Crystal Violet | 22.4 µM | [1] | |
| Compound 2 | HCT116 (Colorectal Cancer) | Crystal Violet | 0.34 µM | [1] |
| PILA9 | Ovarian Cancer Cells | Proliferation Assay | More cytotoxic than other MDAs | [2] |
| Compound 4c | MDA-MB-231 (Breast Cancer) | Tubulin Polymerization | 17 ± 0.3 μM | [2] |
Note: The effective concentration of this compound may vary significantly depending on the cell line and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for each specific application.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the Denibulin dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve Denibulin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Tubulin Polymerization
This protocol is used to assess the effect of this compound on the polymerization state of tubulin in cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell culture dishes
-
Lysis buffer (e.g., hypotonic buffer)
-
RIPA buffer with DNase
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against α-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time (e.g., 12 hours).
-
Cell Lysis: Lyse the cells in a hypotonic buffer to separate the soluble (monomeric) and polymerized (pellet) tubulin fractions by centrifugation.
-
Fraction Separation: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the polymerized microtubules.
-
Sample Preparation:
-
Soluble fraction: Collect the supernatant.
-
Polymerized fraction: Resuspend the pellet in RIPA buffer containing DNase.
-
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the soluble and polymerized fractions onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against α-tubulin, followed by an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate. An increase in the soluble α-tubulin fraction and a decrease in the polymerized fraction will indicate inhibition of tubulin polymerization.[3]
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro assays.
References
Application Notes and Protocols: Stability of Denibulin Hydrochloride in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denibulin hydrochloride (formerly MN-029) is a novel small molecule vascular disrupting agent (VDA) with potent anti-tumor activity.[1][2] Its mechanism of action involves binding to the colchicine-binding site on tubulin, which leads to the inhibition of microtubule polymerization.[1] This disruption of the microtubule network in tumor endothelial cells causes a rapid collapse of the tumor vasculature, leading to tumor cell necrosis.[1][3] As with any small molecule compound used in in vitro studies, understanding its stability in cell culture media is critical for the accurate interpretation of experimental results. This document provides a detailed protocol for assessing the stability of this compound in common cell culture media and presents illustrative data for reference.
Data Presentation
The following tables summarize the expected stability of this compound in two widely used cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS).
Disclaimer: The following data is illustrative and intended to serve as a template. Actual stability should be determined experimentally using the protocols provided.
Table 1: Illustrative Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (Hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100% | 100% |
| 2 | 98% | 99% |
| 4 | 95% | 97% |
| 8 | 91% | 94% |
| 12 | 88% | 91% |
| 24 | 82% | 85% |
| 48 | 70% | 75% |
| 72 | 58% | 65% |
Table 2: Recommended Storage Conditions for this compound
| Solution Type | Solvent | Concentration | Storage Temperature | Recommended Duration |
| Stock Solution | DMSO | 10 mM | -20°C or -80°C | Up to 6 months |
| Working Solution (in media) | Cell Culture Media | 1-100 µM | 2-8°C | Prepare fresh for each experiment |
Experimental Protocols
This section details the methodology for determining the stability of this compound in cell culture media.
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To quantify the concentration of this compound in cell culture media over time under standard cell culture conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
DMEM with L-glutamine and high glucose
-
RPMI-1640 with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical tubes (15 mL and 50 mL)
-
Sterile, microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Analytical column (e.g., C18)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (for mobile phase)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Media Solutions:
-
Prepare complete DMEM and RPMI-1640 media, each supplemented with 10% FBS.
-
Warm the complete media to 37°C.
-
Prepare a working solution of this compound by diluting the 10 mM stock solution into each of the complete media to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Incubation:
-
Dispense 1 mL aliquots of the this compound-containing media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection and Processing:
-
At each designated time point, remove one aliquot of each medium.
-
Immediately process the samples by protein precipitation to remove FBS proteins. Add 3 volumes of ice-cold acetonitrile to each 1 mL media sample.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the acetonitrile under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC or LC-MS analysis.
-
-
Analytical Quantification:
-
Analyze the samples by a validated HPLC-UV or LC-MS method to determine the concentration of this compound.
-
HPLC-UV Method Example:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A time-gradient from 95% A to 100% B over 10 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., ~350 nm).
-
Injection Volume: 10 µL
-
-
Create a standard curve using known concentrations of this compound in the same media, processed in the same manner as the samples.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
References
Application Note: In Vitro Angiogenesis Assay Using Denibulin Hydrochloride
For Research Use Only.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3] Tumor cells require a dedicated blood supply to receive oxygen and nutrients necessary for their proliferation.[3] Consequently, inhibiting angiogenesis has emerged as a key strategy in cancer therapy.[1][3] Denibulin Hydrochloride (formerly MN-029) is a novel small-molecule vascular-disrupting agent (VDA) with potent antimitotic and antineoplastic activities.[4][5][6] It functions by selectively targeting and binding to the colchicine-binding site on tubulin, leading to the inhibition of microtubule assembly.[4][6] This disruption of the microtubule cytoskeleton in vascular endothelial cells causes a cascade of events, including cell cycle arrest and apoptosis, which ultimately shuts down blood flow to the tumor.[4][5]
This application note provides a detailed protocol for assessing the anti-angiogenic potential of this compound using an in vitro endothelial tube formation assay, a widely used method to model the later stages of angiogenesis.[7][8][9]
Mechanism of Action
Denibulin's primary mechanism of action is the disruption of microtubule dynamics in endothelial cells.[5][6][10] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, migration, and maintenance of cell shape. By inhibiting tubulin polymerization, Denibulin causes a rapid collapse of the endothelial cell cytoskeleton.[4][6] This prevents the endothelial cells from migrating, aligning, and organizing into the three-dimensional capillary-like structures characteristic of angiogenesis.[8][11][12] The result is a potent inhibition of new blood vessel formation.
Figure 1. Mechanism of this compound in endothelial cells.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)[8]
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS kit)[8]
-
Basement Membrane Matrix (BME), Growth Factor Reduced (e.g., Matrigel® or Geltrex™)[8][11]
-
This compound (powder or stock solution in DMSO)
-
Trypsin/EDTA Solution[13]
-
Trypsin Neutralizer Solution[13]
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
Humidified incubator (37°C, 5% CO₂)[8]
-
Inverted microscope with a camera[7]
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Experimental Protocol: HUVEC Tube Formation Assay
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.
1. Preparation of Basement Membrane Matrix (BME) Plate a. Thaw BME overnight at 4°C on ice.[8][16] Keep the BME, plates, and pipette tips on ice at all times to prevent premature gelation.[11][14] b. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.[8][14] c. Ensure the BME is spread evenly across the well surface by gently swirling the plate. Avoid introducing air bubbles.[14][16] d. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[11][16]
2. HUVEC Culture and Seeding a. Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency. Use low-passage cells (passage < 5) for optimal results.[8][16] b. On the day of the assay, harvest the cells using Trypsin/EDTA solution and neutralize with Trypsin Neutralizer or medium containing at least 5-10% FBS.[13][16] c. Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in a serum-starved or low-serum (e.g., 1% FBS) medium. d. Perform a cell count to determine cell viability and concentration. e. Prepare a working cell suspension of 1.0-2.0 x 10⁵ cells/mL. The optimal seeding density is critical and typically ranges from 1.0-2.0 x 10⁴ cells per well.[8]
3. Treatment with this compound a. Prepare serial dilutions of this compound in the same low-serum medium used for cell resuspension. A vehicle control (e.g., 0.1% DMSO) must be included. b. Add the appropriate volume of the Denibulin dilutions and the cell suspension to each well on the solidified BME plate. The final volume per well should be 150-200 µL. c. Gently mix the cells and treatment by tapping the plate.
4. Incubation and Visualization a. Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 4 to 18 hours.[8][11] The optimal incubation time for tube formation can vary, but robust networks are typically observed between 6 and 12 hours.[14][15] b. Monitor tube formation periodically using an inverted phase-contrast microscope. c. Capture images of the tube networks in each well at the determined endpoint. For quantification, it is crucial to capture images from the center of each well at the same magnification (e.g., 4x or 10x).
5. Quantification of Angiogenesis a. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of nodes/junctions, and number of meshes. b. Use image analysis software, such as ImageJ with an angiogenesis analysis plugin, to automatically quantify these parameters. c. Plot the quantified data against the concentration of this compound to determine the dose-dependent inhibitory effect.
Figure 2. Experimental workflow for the tube formation assay.
Data Presentation
Quantitative data should be summarized for clear interpretation. The following tables provide examples of key experimental parameters and a template for presenting results.
Table 1: Recommended Experimental Parameters
| Parameter | Recommended Value | Notes |
| Cell Line | HUVEC (passage < 5) | Primary cells are recommended for physiological relevance.[16] |
| Plate Format | 96-well plate | Allows for higher throughput screening. |
| BME Volume | 50 µL/well | Ensure the entire well bottom is covered.[8] |
| Cell Seeding Density | 1.0 - 2.0 x 10⁴ cells/well | This is a critical parameter and should be optimized.[8] |
| Denibulin Conc. | 1 nM - 10 µM (Log scale) | A wide range is recommended to determine IC₅₀. |
| Incubation Time | 4 - 18 hours | Optimal time should be determined empirically.[8][11] |
| Imaging | 4x or 10x Magnification | Capture multiple fields per well for robust data. |
Table 2: Sample Data Presentation
| Treatment | Concentration | Total Tube Length (µm) | Number of Nodes | Number of Meshes |
| Vehicle Control | 0.1% DMSO | 15,250 ± 850 | 120 ± 15 | 85 ± 10 |
| Denibulin HCl | 1 nM | 14,800 ± 900 | 115 ± 12 | 81 ± 9 |
| Denibulin HCl | 10 nM | 11,500 ± 750 | 80 ± 10 | 55 ± 8 |
| Denibulin HCl | 100 nM | 4,500 ± 500 | 25 ± 5 | 15 ± 4 |
| Denibulin HCl | 1 µM | 850 ± 200 | 5 ± 2 | 2 ± 1 |
| Denibulin HCl | 10 µM | 150 ± 50 | 0 ± 0 | 0 ± 0 |
| (Data are representative and presented as Mean ± SD) |
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. mdpi.com [mdpi.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Denibulin | C18H19N5O3S | CID 11661758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. A phase I study of MN-029 (denibulin), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promocell.com [promocell.com]
- 8. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. ibidi.com [ibidi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 15. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. corning.com [corning.com]
Application Notes and Protocols: Denibulin Hydrochloride in Combination with Cisplatin Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of Denibulin Hydrochloride, a vascular-disrupting agent (VDA), and explores its potential for combination therapy with the conventional cytotoxic agent, cisplatin. Included are its mechanism of action, a summary of available clinical data for monotherapy, and detailed, illustrative protocols for preclinical evaluation of the combination therapy in both in vitro and in vivo models. The provided methodologies are intended to serve as a comprehensive guide for researchers investigating the synergistic potential of this therapeutic strategy.
Introduction
This compound (formerly MN-029) is a novel small molecule VDA that exhibits antineoplastic and antimitotic activities.[1] It functions by selectively targeting the tumor's newly formed blood vessels, leading to a rapid shutdown of blood flow and subsequent necrosis of tumor tissue.[2] Cisplatin is a cornerstone of cancer chemotherapy, a platinum-based agent that induces cell death primarily by forming DNA adducts, which inhibits DNA replication and transcription.[3][4]
The combination of a VDA like Denibulin with a DNA-damaging agent like cisplatin presents a compelling therapeutic rationale. The VDA-induced disruption of tumor vasculature can create a hostile microenvironment (e.g., hypoxia), which may enhance the cytotoxicity of chemotherapeutic agents. Furthermore, by targeting different cellular components—the endothelial cell cytoskeleton and tumor cell DNA, respectively—this combination has the potential for synergistic anti-tumor activity and may circumvent resistance mechanisms. Preclinical studies have noted the successful incorporation of Denibulin into conventional cisplatin therapy models.[5]
Mechanism of Action
Denibulin and cisplatin operate through distinct but potentially complementary mechanisms.
-
This compound: Selectively binds to the colchicine-binding site on tubulin, leading to the inhibition of microtubule assembly.[1] This action primarily affects the cytoskeleton of activated endothelial cells in the tumor neovasculature, causing them to change shape and detach. The resulting vascular collapse obstructs blood flow, depriving the tumor core of oxygen and nutrients and leading to extensive hemorrhagic necrosis.[1][2]
-
Cisplatin: Enters the cell and binds to DNA, forming intra- and inter-strand crosslinks. These adducts physically block DNA replication and transcription, triggering DNA damage response pathways that ultimately lead to cell cycle arrest and apoptosis.[3]
The proposed synergistic interaction posits that Denibulin's rapid vascular shutdown potentiates cisplatin's efficacy. The acute hypoxia induced by Denibulin may render tumor cells more susceptible to DNA damage, while the compromised vasculature could also trap cisplatin within the tumor, increasing its local concentration and duration of action.
Data Presentation
Compound Properties
| Property | This compound | Cisplatin |
| Drug Class | Vascular-Disrupting Agent (VDA), Antimitotic | Alkylating-like Agent, Platinum-based Chemotherapy |
| Mechanism | Reversibly binds to the colchicine site of tubulin, inhibiting microtubule polymerization in endothelial cells.[1] | Forms platinum-DNA adducts, causing DNA crosslinks and triggering apoptosis.[3] |
| Primary Target | Tumor Vasculature Endothelial Cells | Proliferating Tumor Cells |
Clinical Data (Denibulin Monotherapy)
A Phase I study in patients with advanced solid tumors established the safety profile and maximum tolerated dose (MTD) for Denibulin (MN-029) administered intravenously every 3 weeks.[6][7]
| Parameter | Value / Observation |
| Dose Escalation Range | 4.0 - 225 mg/m²[6] |
| Maximum Tolerated Dose (MTD) | 180 mg/m²[7] |
| Dose-Limiting Toxicities (at 225 mg/m²) | Transient ischemic attack, Grade 3 transaminitis[6] |
| Most Common Toxicities | Nausea, vomiting, diarrhea, fatigue, headache, anorexia[6] |
| Pharmacokinetics | Dose-related increases in Cmax and AUC values[6] |
| Efficacy (Monotherapy) | No objective responses; 5 patients had stable disease for ≥6 months.[6] |
Illustrative Preclinical Synergy Data
Specific quantitative data for the Denibulin-cisplatin combination is not widely published. However, data from the combination of cisplatin with eribulin, another microtubule-targeting agent, can serve as an illustrative example of potential synergy.
| Cell Line (TNBC) | Treatment | Cell Viability (%) | Combination Index (CI) | Reference |
| MDA-MB-231 | Control | 100 | - | [8] |
| Eribulin (60 µM) | 75.11 ± 0.41 | - | [8] | |
| Cisplatin (60 µM) | 50.57 ± 0.20 | - | [8] | |
| Eribulin + Cisplatin | 17.15 ± 0.10 | < 1 (Synergistic) | [8][9] | |
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Experimental Protocols
The following protocols are provided as a template for the preclinical evaluation of this compound and cisplatin combination therapy.
Protocol 1: In Vitro Synergy Assessment
This protocol details a method to determine if the combination of Denibulin and cisplatin results in a synergistic, additive, or antagonistic effect on cancer cell viability.
Objective: To quantify the cytotoxic synergy between Denibulin HCl and cisplatin using a cell viability assay and Combination Index (CI) analysis.
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, OVCAR-3 ovarian cancer)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
This compound (powder)
-
Cisplatin (solution)
-
Vehicle (e.g., DMSO for Denibulin, Saline for Cisplatin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (Luminometer)
-
CompuSyn or similar software for CI calculation
Methodology:
-
Drug Preparation:
-
Prepare a 10 mM stock solution of Denibulin HCl in DMSO.
-
Prepare a 1 mM stock solution of cisplatin in 0.9% saline.
-
Perform serial dilutions in complete growth medium to create a range of working concentrations for both drugs.
-
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug individually by treating cells with a range of concentrations for 72 hours.
-
For combination studies, treat cells with Denibulin and cisplatin at a constant ratio (e.g., based on their IC50 ratio) across a range of dilutions. Include wells for:
-
Untreated Control
-
Vehicle Control
-
Denibulin only (multiple concentrations)
-
Cisplatin only (multiple concentrations)
-
Denibulin + Cisplatin combination (multiple concentrations)
-
-
-
Viability Assay:
-
After 72 hours of incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the untreated control wells (set to 100%).
-
Calculate the fraction of cells affected (Fa) for each treatment condition.
-
Use CompuSyn software to perform Chou-Talalay analysis and calculate the Combination Index (CI). A CI value < 1 indicates synergy.
-
Protocol 2: In Vivo Xenograft Tumor Model
This protocol provides a framework for assessing the anti-tumor efficacy of the Denibulin and cisplatin combination in an animal model.
Objective: To evaluate the efficacy of Denibulin HCl and cisplatin, alone and in combination, in inhibiting tumor growth in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude mice)
-
Tumor cells for implantation (e.g., A549, H460)
-
Matrigel (optional, for enhancing tumor take)
-
Denibulin HCl
-
Cisplatin
-
Sterile vehicle solutions (e.g., PBS, saline)
-
Calipers for tumor measurement
-
Animal scales
Methodology:
-
Animal Acclimation & Tumor Implantation:
-
Acclimate mice for at least one week.
-
Subcutaneously inject 5 x 10⁶ tumor cells in 100 µL of PBS (or a 1:1 mixture with Matrigel) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., IV or IP injections on the same schedule as treated groups)
-
Group 2: Denibulin HCl (e.g., 20 mg/kg, IV, once weekly)
-
Group 3: Cisplatin (e.g., 4 mg/kg, IP, once weekly)
-
Group 4: Denibulin HCl (20 mg/kg) + Cisplatin (4 mg/kg)
-
Note: Dosing and schedule should be optimized in preliminary studies. Denibulin is typically administered first to disrupt vasculature before the chemotherapeutic agent is given.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice weekly.
-
Monitor animals for any signs of toxicity (e.g., weight loss >15%, lethargy, ruffled fur).
-
The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³).
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, IHC).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Calculate TGI for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.
-
Conclusion
The combination of this compound and cisplatin holds significant therapeutic promise by leveraging two distinct anti-cancer mechanisms: vascular disruption and direct DNA damage. The protocols and data presented in this document provide a foundational framework for researchers to explore this synergy in a preclinical setting. Further investigation is warranted to establish optimal dosing schedules, identify responsive tumor types, and elucidate the precise molecular interplay that drives the enhanced anti-tumor effect of this combination therapy.
References
- 1. Denibulin | C18H19N5O3S | CID 11661758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Cisplatin-Based Combination Therapy for Enhanced Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase I study of MN-029 (denibulin), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. ERK-driven autophagy enhances synergy of eribulin and cisplatin in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eribulin Mesylate Improves Cisplatin-Induced Cytotoxicity of Triple-Negative Breast Cancer by Extracellular Signal-Regulated Kinase 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Denibulin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denibulin Hydrochloride (formerly MN-029) is a novel small molecule vascular disrupting agent (VDA) with potent antimitotic and antineoplastic activities.[1] It functions by selectively targeting and reversibly binding to the colchicine-binding site on tubulin, leading to the inhibition of microtubule assembly.[1] This disruption of the microtubule network results in the collapse of the cytoskeleton, particularly in tumor endothelial cells, leading to a shutdown of tumor blood flow and subsequent necrosis of solid tumors.[1][2] At the cellular level, the interference with microtubule dynamics critically impairs the formation of the mitotic spindle, a key structure for chromosome segregation during cell division. This disruption triggers the mitotic checkpoint, leading to a cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1]
These application notes provide a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Data Presentation
The following table summarizes representative quantitative data from flow cytometry analysis of a human cancer cell line treated with this compound for 24 hours. This data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, a hallmark of microtubule-disrupting agents.
Table 1: Cell Cycle Distribution of Human Cancer Cells Treated with this compound for 24 Hours
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| Denibulin HCl | 10 | 48.7 ± 2.8 | 22.1 ± 2.1 | 29.2 ± 2.4 |
| Denibulin HCl | 50 | 35.1 ± 2.5 | 15.5 ± 1.9 | 49.4 ± 3.0 |
| Denibulin HCl | 100 | 20.3 ± 1.9 | 10.2 ± 1.5 | 69.5 ± 4.2 |
Note: The data presented in this table is representative of the expected outcome for a microtubule-disrupting agent and is provided for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific batch of the compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Select a suitable human cancer cell line (e.g., HeLa, A549, MCF-7).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Once the cells have adhered and are actively dividing, replace the medium with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Cell Staining and Flow Cytometry Analysis
This protocol is for the analysis of DNA content in fixed cells using propidium iodide.[3][4][5]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Harvesting: After the treatment period, aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA.
-
Collection: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours for fixation. Cells can be stored at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Collect the data for at least 10,000 events per sample. Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates. The DNA content will be measured on a linear scale.
Mandatory Visualizations
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: this compound signaling pathway leading to G2/M cell cycle arrest.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for analyzing cell cycle arrest by flow cytometry.
References
- 1. frontiersin.org [frontiersin.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. mdpi.com [mdpi.com]
- 4. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Denibulin Hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Denibulin Hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the hydrochloride salt of Denibulin, a small molecule vascular disrupting agent (VDA). Its primary mechanism of action is the inhibition of microtubule assembly. Denibulin binds to the colchicine-binding site on tubulin, which disrupts the formation of the cytoskeleton in tumor endothelial cells. This leads to cell cycle arrest, apoptosis (programmed cell death), and ultimately, a reduction in blood flow to the tumor.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is important to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q3: What is the recommended storage condition for this compound stock solutions?
It is recommended to aliquot the DMSO stock solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles. For short-term use (within a week), aliquots can be stored at 4°C.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of small molecule inhibitors like this compound upon addition to aqueous cell culture media is a common issue. This guide provides a systematic approach to troubleshoot and prevent this problem.
Problem: I observed precipitation after adding my this compound stock solution to the cell culture medium.
This is a common issue due to the lower solubility of many organic compounds in aqueous solutions compared to DMSO. Here are the potential causes and solutions:
Cause 1: High Final Concentration of this compound
The final concentration of this compound in your cell culture medium may exceed its solubility limit in that specific medium.
-
Solution:
-
Perform a Dose-Response Curve: Start with a lower final concentration and gradually increase it to determine the optimal, non-precipitating concentration for your experiments.
-
Consult Literature: Review published studies that have used this compound in similar cell lines to get an idea of effective and soluble concentration ranges.
-
Cause 2: High Final Concentration of DMSO
While DMSO is an excellent solvent for the stock solution, high concentrations in the final culture medium can be toxic to cells and can also influence the solubility of the compound.
-
Solution:
-
Minimize DMSO Concentration: Aim for a final DMSO concentration of less than 0.1% in your cell culture medium. This is a generally accepted limit to minimize solvent-induced artifacts and cytotoxicity.
-
Prepare a More Concentrated Stock: If you need a higher final drug concentration, you may need to prepare a more concentrated DMSO stock solution to keep the final DMSO volume low.
-
Cause 3: Media Composition and pH
The components of your cell culture medium, such as proteins in fetal bovine serum (FBS) and the pH of the medium, can affect the solubility of this compound.
-
Solution:
-
Test Different Media: If possible, test the solubility of this compound in different types of cell culture media.
-
Serum Concentration: The presence of serum proteins can sometimes help to solubilize hydrophobic compounds. Conversely, high salt concentrations in some media could decrease solubility. You may need to empirically test the effect of serum concentration on precipitation.
-
Ensure Proper pH: Confirm that the pH of your cell culture medium is within the optimal range for your cells and the stability of the compound.
-
Cause 4: Improper Dilution Technique
Rapidly adding a concentrated DMSO stock to the aqueous medium can cause localized high concentrations, leading to immediate precipitation.
-
Solution:
-
Stepwise Dilution: Perform a serial dilution of your DMSO stock in the cell culture medium. For example, make an intermediate dilution in a smaller volume of medium before adding it to the final culture volume.
-
Vortexing/Mixing: When adding the stock solution to the medium, gently vortex or pipette up and down to ensure rapid and thorough mixing. This prevents localized supersaturation.
-
Experimental Protocols
Protocol for Preparing this compound Working Solution
-
Prepare a Concentrated Stock Solution:
-
Based on available data, a stock solution of up to 40 mg/mL in 100% DMSO can be prepared.
-
Warm the vial to room temperature before opening.
-
Add the appropriate volume of DMSO to the this compound powder to achieve the desired concentration.
-
Vortex thoroughly until the powder is completely dissolved. Sonicate briefly if necessary.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium, ensuring the final DMSO concentration is below 0.1%.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Add the calculated volume of the this compound stock solution to the pre-warmed medium while gently vortexing or swirling the tube/flask to ensure immediate and thorough mixing.
-
Use the freshly prepared working solution for your experiments immediately.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | 40 mg/mL | TargetMol |
| Water (Predicted) | 0.00768 mg/mL | DrugBank |
Note: The water solubility is a predicted value and may not reflect the actual solubility in complex biological buffers or cell culture media. Experimental validation is recommended.
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound inhibits microtubule polymerization, which activates the Spindle Assembly Checkpoint (SAC). This leads to a G2/M phase cell cycle arrest and subsequent apoptosis.
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Experimental Workflow for Troubleshooting Precipitation
This workflow outlines the steps to take when encountering precipitation of this compound in cell culture media.
Caption: A logical workflow for troubleshooting this compound precipitation.
Technical Support Center: Optimizing Denibulin Hydrochloride Dosage
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Denibulin Hydrochloride for specific cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule vascular disrupting agent (VDA) with antimitotic and antineoplastic activities.[1] It functions by selectively binding to the colchicine-binding site on β-tubulin, which inhibits the polymerization of microtubules.[1][2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, subsequent apoptosis (programmed cell death), and a shutdown of blood flow to solid tumors.[1][3]
Q2: What is a typical effective concentration range for this compound in cell culture?
While specific IC50 values for this compound are not widely published for a broad range of cell lines, its activity is expected to be in the nanomolar to low micromolar range, similar to other colchicine-binding site inhibitors. For instance, preclinical studies have shown that it affects the polymerization of microtubules and disrupts capillary tube formation in HUVECs at nM concentrations, while cytotoxicity is observed at µM concentrations.[2]
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration is best determined by performing a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50). This value can vary significantly between different cell lines.[4][5] A detailed protocol for an IC50 determination assay is provided below.
Troubleshooting Guide
Q1: I am not observing a significant decrease in cell viability even at high concentrations of this compound. What could be the reason?
Several factors could contribute to this:
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to microtubule-targeting agents.[6] This can be due to overexpression of drug efflux pumps (like P-glycoprotein), mutations in tubulin, or alterations in signaling pathways that regulate apoptosis.
-
Drug Inactivation: Ensure that the drug has not degraded. Store this compound according to the manufacturer's instructions, typically protected from light and moisture.
-
Experimental Issues:
-
Incorrect Cell Seeding Density: Too high a cell density can mask the cytotoxic effects of the compound.
-
Inaccurate Drug Concentration: Double-check your calculations and dilutions.
-
Short Incubation Time: The cytotoxic effects of this compound may require a longer incubation period to become apparent. Consider a time-course experiment (e.g., 24, 48, 72 hours).[7]
-
Q2: My dose-response curve is not sigmoidal, or the results are highly variable between replicates. What should I do?
-
Check Cell Health: Ensure your cells are healthy and in the exponential growth phase before starting the experiment. Inconsistent cell health can lead to variable results.
-
Review Plating Technique: Uneven cell distribution in the wells of your microplate can cause significant variability. Ensure you have a single-cell suspension and mix gently before and during plating.
-
Solubility Issues: this compound may precipitate at high concentrations in your culture medium. Visually inspect the wells for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower final concentration of the solvent.
-
Assay Interference: The viability assay you are using (e.g., MTT, XTT) could be affected by the chemical properties of this compound. Consider using an alternative viability assay (e.g., a resazurin-based assay or a direct cell counting method) to confirm your results.
Q3: I observe unusual cell morphology, such as cell rounding and detachment, at concentrations that do not cause significant cell death. Is this normal?
Yes, this is an expected effect of microtubule-disrupting agents.[8] The disruption of the cytoskeleton leads to changes in cell shape, often causing cells to become rounded and detach from the culture surface. These morphological changes typically occur at concentrations lower than those required to induce widespread apoptosis and are a good indicator that the drug is engaging with its target.
Data Presentation: Representative IC50 Values of Colchicine-Binding Site Inhibitors
Since specific IC50 data for this compound is limited in publicly available literature, the following table provides representative IC50 values for Combretastatin A4, another potent inhibitor of the colchicine-binding site, in various human cancer cell lines. These values can serve as a reference for establishing a starting concentration range for your experiments with this compound.
| Cell Line | Cancer Type | IC50 (nM) of Combretastatin A4 |
| A549 | Lung Carcinoma | 3.9[1] |
| HeLa | Cervical Carcinoma | ~1.0 - 100 µM (for cytotoxicity) |
| HepG2 | Hepatocellular Carcinoma | ~7.4 µM (Colchicine) |
| MDA-MB-231 | Breast Adenocarcinoma | 2.2[1] |
Experimental Protocols
Protocol: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
1. Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for Unexpected Results.
References
- 1. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid edge effects in Denibulin Hydrochloride plate assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid edge effects in Denibulin Hydrochloride plate assays.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in the context of a this compound plate assay?
A1: The edge effect refers to the phenomenon where wells on the perimeter of a microplate exhibit different results compared to the interior wells.[1] This variability is not due to the activity of this compound but rather to physical factors like evaporation and temperature gradients across the plate. In a this compound cell-based assay, this can manifest as inconsistent cell growth, leading to unreliable data on the compound's efficacy.[1]
Q2: How does evaporation contribute to the edge effect in my this compound experiment?
A2: Evaporation is a primary cause of the edge effect.[1][2] The outer wells of a plate are more exposed to the external environment, leading to a higher rate of media evaporation compared to the inner wells.[2] This increased evaporation in the edge wells concentrates the components of the culture medium, including salts and this compound itself. The resulting change in osmolarity and drug concentration can alter cellular responses and lead to inaccurate measurements of cell viability or other assay endpoints.[2]
Q3: Can temperature variations across the plate also cause edge effects?
A3: Yes, temperature gradients are another significant contributor to the edge effect.[3] When a plate is moved from a warmer or cooler environment to an incubator, the outer wells equilibrate to the new temperature faster than the inner wells.[4] This temperature difference can affect cell settling, adhesion, and growth, leading to a non-uniform cell distribution across the plate.[4][5]
Q4: Are there specific plates or accessories that can help minimize the edge effect?
A4: Several specialized products are designed to mitigate the edge effect. These include:
-
Low-evaporation lids: These lids create a better seal and may have condensation rings to reduce moisture loss.[2]
-
Sealing tapes and films: Breathable sealing tapes can be used for cell-based assays to allow gas exchange while minimizing evaporation.[2] For biochemical assays, foil or clear sealing tapes are effective.
-
Plates with moats or reservoirs: Some plates have a perimeter moat that can be filled with sterile water or media to create a humidified microenvironment, reducing evaporation from the experimental wells.[6]
Q5: Is it acceptable to simply leave the outer wells of the plate empty?
A5: While leaving the outer wells empty is a common practice, it is not the most effective solution. A better approach is to fill the perimeter wells with a sterile liquid like phosphate-buffered saline (PBS) or culture medium without cells.[1][7] This creates a "buffer" that helps to maintain humidity and a more uniform temperature across the plate, thereby protecting the inner experimental wells from the edge effect.[1][7]
Troubleshooting Guide
| Problem | Probable Cause (Edge Effect Related) | Recommended Solution(s) |
| High variability in replicate wells, especially between inner and outer wells. | Increased evaporation from the outer wells is altering the concentration of this compound and media components.[2] | - Fill the perimeter wells with sterile PBS or media. - Use a low-evaporation lid or a breathable sealing tape.[2] - Reduce the incubation time if the assay protocol allows.[2] |
| Cells in the outer wells appear stressed or have lower viability, even in control wells. | Changes in osmolarity due to evaporation are negatively impacting cell health.[2] | - Ensure the incubator has high humidity (ideally >95%). - Use a plate with a perimeter moat filled with sterile water.[6] |
| Inconsistent cell growth and distribution across the plate. | Temperature gradients during the initial stages of cell seeding and incubation are causing uneven cell settling.[4][5] | - Allow the seeded plate to sit at room temperature for 30-60 minutes before placing it in the incubator to allow for uniform cell settling.[4][5] - Pre-warm the culture media and all assay components to the incubation temperature before use. |
| Assay results show a distinct pattern, with values gradually changing from the edge to the center of the plate. | A combination of evaporation and temperature gradients is creating a systematic bias across the plate. | - Implement a combination of strategies: fill outer wells, use a sealing tape, and allow for a room temperature incubation period for cell settling. - Consider randomizing the plate layout, although this can be more complex to implement.[8] |
Experimental Protocols
Protocol: Minimizing Edge Effects in a this compound Cell Viability Assay
This protocol outlines a cell-based assay workflow incorporating best practices to reduce the edge effect.
-
Cell Seeding:
-
Prepare a single-cell suspension at the desired concentration.
-
Dispense cells into the inner 60 wells of a 96-well plate.
-
Fill the 36 outer wells with an equal volume of sterile PBS or culture medium without cells.
-
Allow the plate to sit at room temperature in a sterile environment (e.g., a laminar flow hood) for 30-60 minutes to ensure even cell settling.[4][5]
-
-
Incubation:
-
Transfer the plate to a humidified incubator set at 37°C and 5% CO2.
-
Cover the plate with a low-evaporation lid or a breathable sealing film.[2]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Carefully add the compound dilutions to the appropriate wells.
-
-
Final Incubation:
-
Return the plate to the incubator for the desired treatment period.
-
-
Assay Readout:
-
Perform the chosen cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Experimental Workflow to Mitigate Edge Effect
Caption: Workflow for a plate assay designed to minimize edge effects.
References
- 1. gmpplastic.com [gmpplastic.com]
- 2. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 3. Cell Culture FAQ: How to reduce the edge effect in plates? - Eppendorf 대한민국 [eppendorf.com]
- 4. A simple technique for reducing edge effect in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neuroprobe.com [neuroprobe.com]
- 6. usascientific.com [usascientific.com]
- 7. researchgate.net [researchgate.net]
- 8. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
Denibulin Hydrochloride solubility issues in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of Denibulin Hydrochloride in experimental settings, with a focus on addressing its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the hydrochloride salt of Denibulin, a small molecule vascular disrupting agent (VDA).[1][2] Its primary mechanism of action is the inhibition of microtubule assembly by selectively and reversibly binding to the colchicine-binding site on tubulin.[1][2] This disruption of the microtubule cytoskeleton in tumor endothelial cells leads to cell cycle arrest, apoptosis, and ultimately, a reduction in blood flow to the tumor.[1][2]
Q2: What are the basic chemical properties of this compound?
A2: Key chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀ClN₅O₃S | [1][3] |
| Molecular Weight | 421.9 g/mol | [1][4] |
| CAS Number | 779356-64-8 | [3][5] |
| Appearance | Solid powder | [6] |
Q3: What is the predicted aqueous solubility of this compound?
A3: this compound is predicted to be poorly soluble in water. A predicted value for its water solubility is approximately 0.00768 mg/mL.[7] This low aqueous solubility is a critical factor to consider during experimental design.
Q4: How should this compound be stored?
A4: For long-term storage, it is recommended to store this compound as a solid powder at -20°C in a dry, dark place. For short-term storage (days to weeks), it can be kept at 4°C.
Signaling Pathway
The diagram below illustrates the proposed signaling cascade following the inhibition of microtubule polymerization by this compound. Disruption of microtubule dynamics can impact several downstream pathways, including those involved in cell cycle progression and cellular stress responses.
Caption: Mechanism of action for this compound.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro and in vivo experiments.
Issue 1: Difficulty dissolving this compound directly in aqueous buffers.
-
Question: I am unable to dissolve this compound powder directly in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
-
Answer: Due to its low aqueous solubility, it is not recommended to dissolve this compound directly in aqueous solutions. You should first prepare a concentrated stock solution in an appropriate organic solvent.
Issue 2: Precipitation of this compound upon dilution of a stock solution into an aqueous medium.
-
Question: My this compound, dissolved in DMSO, precipitates when I dilute it into my cell culture medium or PBS. How can I prevent this?
-
Answer: This is a common issue with poorly soluble compounds. Here is a workflow to troubleshoot and mitigate precipitation:
Caption: A logical workflow for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the recommended procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Media
This protocol provides a method to minimize precipitation when diluting the DMSO stock solution into an aqueous buffer for cell-based assays.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed aqueous buffer (e.g., cell culture medium, PBS)
-
Vortex mixer
Procedure:
-
Warm the aqueous buffer to 37°C.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution drop-by-drop.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
Use the final diluted solution immediately in your experiment. Do not store diluted aqueous solutions.
-
Important: The final concentration of DMSO in the aqueous solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity. Always include a vehicle control (DMSO at the same final concentration without the drug) in your experiments.
Quantitative Data Summary
The following table summarizes the available solubility information for this compound. Note that experimentally determined solubility in organic solvents is not widely published; therefore, it is recommended to start with a conservative concentration and adjust as needed.
| Solvent | Solubility | Notes |
| Water | ~0.00768 mg/mL (Predicted)[7] | Very poorly soluble. Direct dissolution is not recommended. |
| DMSO | Soluble | Recommended for preparing concentrated stock solutions (e.g., ≥10 mM). |
| Ethanol | Data not readily available | May be a suitable alternative to DMSO, but solubility should be determined empirically. |
| PBS (pH 7.4) | Very low | Prone to precipitation when diluted from an organic stock. |
References
- 1. Microtubule disruption synergizes with STING signaling to show potent and broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C18H20ClN5O3S | CID 11661757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Microtubules and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Denibulin Hydrochloride and Combretastatin A4
An essential guide for researchers and drug development professionals, this document provides a comprehensive in vitro comparison of two potent microtubule-targeting agents: Denibulin Hydrochloride and Combretastatin A4. This guide synthesizes available experimental data on their cytotoxic, anti-angiogenic, and cell cycle-disrupting properties.
Introduction
This compound (formerly known as MN-029) and Combretastatin A4 are both small molecule vascular disrupting agents (VDAs) that function by inhibiting tubulin polymerization.[1] By binding to the colchicine-binding site on β-tubulin, they disrupt the formation of microtubules, essential components of the cellular cytoskeleton.[1][2] This disruption leads to a cascade of downstream effects, including cell cycle arrest, apoptosis, and the targeted shutdown of tumor vasculature.[1][3] While both compounds share a common mechanism of action, their distinct chemical structures may result in differences in potency and cellular effects. This guide aims to provide a detailed comparison of their in vitro efficacy based on currently available data.
Mechanism of Action: Targeting the Cytoskeleton
Both this compound and Combretastatin A4 exert their anti-cancer effects by interfering with the dynamic process of microtubule assembly and disassembly. Microtubules are crucial for various cellular functions, including the formation of the mitotic spindle during cell division, intracellular transport, and maintenance of cell shape.
By binding to the colchicine site on β-tubulin, these agents prevent the polymerization of tubulin dimers into microtubules.[1][2] This leads to a net depolymerization of existing microtubules, resulting in the collapse of the microtubule network. The disruption of the mitotic spindle is a key event, as it prevents proper chromosome segregation during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death, or apoptosis.[3][4]
References
- 1. Denibulin | C18H19N5O3S | CID 11661758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - ProQuest [proquest.com]
A Head-to-Head Battle for Microtubule Supremacy: Denibulin Hydrochloride vs. Paclitaxel
In the intricate world of cellular division, microtubules are the dynamic highways essential for chromosomal segregation. The disruption of their carefully orchestrated dance of assembly and disassembly is a cornerstone of modern cancer therapy. This guide provides a comprehensive comparison of two key players that target this process: Denibulin Hydrochloride, a microtubule destabilizer, and Paclitaxel, a well-established microtubule stabilizer. We delve into their distinct mechanisms of action, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on their impact on microtubule dynamics.
At a Glance: Opposing Forces in Microtubule Modulation
This compound and Paclitaxel represent two contrasting strategies for disrupting microtubule function. While both ultimately lead to cell cycle arrest and apoptosis, their fundamental approaches are diametrically opposed.
| Feature | This compound | Paclitaxel |
| Mechanism of Action | Microtubule Destabilizer | Microtubule Stabilizer |
| Binding Site | Colchicine-binding site on tubulin | Taxol-binding site on β-tubulin |
| Effect on Polymerization | Inhibits tubulin polymerization | Promotes tubulin polymerization |
| Effect on Microtubules | Leads to microtubule depolymerization | Creates hyper-stable, non-functional microtubules |
| Cellular Consequence | Disruption of the microtubule network, leading to mitotic arrest and apoptosis. | Formation of abnormal microtubule bundles, mitotic arrest, and apoptosis. |
Mechanism of Action: A Tale of Two Binding Sites
The distinct effects of this compound and Paclitaxel on microtubule dynamics stem from their interaction with different binding sites on the tubulin protein.
This compound: The Destabilizer
Denibulin, a vascular-disrupting agent, exerts its antimitotic effects by binding to the colchicine-binding site on tubulin.[1][2] This interaction prevents the polymerization of tubulin dimers into microtubules. The consequence is a net depolymerization of the microtubule network, leading to the collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1]
Paclitaxel: The Stabilizer
In stark contrast, Paclitaxel binds to a distinct site on the β-tubulin subunit of assembled microtubules.[3][4] This binding event enhances the polymerization of tubulin and stabilizes the resulting microtubules by preventing their depolymerization.[5][6] The outcome is the formation of unusually stable and non-functional microtubules, which disrupt the normal dynamic instability required for mitosis. This leads to the formation of abnormal mitotic spindles, mitotic arrest, and ultimately, programmed cell death.[3][6]
Experimental Data: A Quantitative Comparison
While direct comparative studies between this compound and Paclitaxel are limited in publicly available literature, we can infer their relative potencies and effects from independent studies and clinical trial data.
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. While a direct comparison in the same cell lines from a single study is not available, data from various sources, including the NCI-60 cell line screen, can provide an indication of their cytotoxic potential.[7][8][9] It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.
| Drug | Cancer Type | Cell Line | IC50 (approximate) |
| Paclitaxel | Breast Cancer | MDA-MB-231 | 5 - 50 nM[9] |
| Ovarian Cancer | OVCAR-3 | 10 - 100 nM | |
| Lung Cancer | A549 | 2 - 20 nM | |
| Denibulin | Various Solid Tumors | N/A | Data from preclinical and Phase I studies suggest potent antitumor activity, but specific IC50 values across a wide range of cell lines are not readily available in the public domain.[10][11][12] |
Note: The IC50 values for Paclitaxel are aggregated from multiple studies and are for illustrative purposes. The lack of publicly available, direct comparative IC50 data for Denibulin across a standardized panel like the NCI-60 makes a direct quantitative comparison challenging.
Effects on Tubulin Polymerization
The core of the opposing mechanisms of these two drugs lies in their effect on tubulin polymerization.
This compound is expected to inhibit the rate and extent of tubulin polymerization in a concentration-dependent manner. In a typical in vitro tubulin polymerization assay, the addition of Denibulin would result in a lower absorbance reading over time compared to a vehicle control, indicating less microtubule formation.[13]
Paclitaxel , conversely, promotes tubulin assembly. In the same assay, Paclitaxel would lead to a more rapid and extensive increase in absorbance, signifying enhanced microtubule polymerization.[13][14][15]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines and to determine IC50 values.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound and Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Paclitaxel. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
This compound and Paclitaxel
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well UV-transparent plates
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in a 96-well plate containing polymerization buffer, GTP, and purified tubulin.
-
Drug Addition: Add various concentrations of this compound, Paclitaxel, or a vehicle control to the respective wells.
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Kinetic Measurement: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time to visualize the kinetics of tubulin polymerization in the presence of each compound.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells, revealing morphological changes induced by drug treatment.
Materials:
-
Cancer cell lines grown on coverslips
-
This compound and Paclitaxel
-
Fixative (e.g., methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, Paclitaxel, or a vehicle control for a specified time.
-
Fixation and Permeabilization: Fix the cells to preserve their structure and then permeabilize the cell membranes to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites.
-
Antibody Staining: Incubate the cells with the primary anti-tubulin antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize and capture images of the microtubule network using a fluorescence microscope. Compare the microtubule morphology in treated cells to the control cells.[16][17][18] Paclitaxel-treated cells are expected to show dense bundles of microtubules, while Denibulin-treated cells would exhibit a diffuse, depolymerized tubulin staining.[16]
Conclusion
This compound and Paclitaxel, despite both targeting microtubule dynamics, represent a fascinating case of yin and yang in cancer therapy. Denibulin acts by preventing microtubule formation, leading to a collapse of the cytoskeletal framework. In contrast, Paclitaxel forces the over-stabilization of these structures, rendering them useless for cellular division. The choice between a microtubule destabilizer and a stabilizer, or their potential combination, remains a critical area of investigation in the development of more effective and personalized cancer treatments. This guide provides a foundational understanding of their distinct mechanisms, supported by established experimental approaches, to aid researchers in their quest to conquer cancer.
References
- 1. Denibulin | C18H19N5O3S | CID 11661758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxol®: The First Microtubule Stabilizing Agent [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A phase I study of MN-029 (denibulin), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Microtubule changes in hematologic malignant cells treated with paclitaxel and comparison with vincristine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunofluorescence microscopy of tubulin and microtubule arrays in plant cells. I. Preprophase band development and concomitant appearance of nuclear envelope-associated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Denibulin Hydrochloride: A Comparative Analysis of its Anti-Vascular Effects in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-vascular effects of Denibulin Hydrochloride (formerly MN-029) in preclinical xenograft models. While direct head-to-head comparative studies are limited, this document synthesizes available data for Denibulin and contrasts it with other prominent vascular disrupting agents (VDAs) to offer an objective performance overview supported by experimental findings.
Mechanism of Action: Targeting the Tumor Vasculature
This compound is a novel small-molecule vascular disrupting agent that selectively targets the tumor's blood supply. Its primary mechanism of action involves the reversible inhibition of microtubule assembly in endothelial cells.[1][2][3] This disruption of the endothelial cytoskeleton leads to a cascade of events culminating in the collapse of the tumor vasculature and subsequent necrosis of the tumor core.
The signaling pathway is initiated by Denibulin binding to the colchicine-binding site on β-tubulin. This prevents the polymerization of tubulin dimers into microtubules, which are essential for maintaining the structural integrity and shape of endothelial cells. The depolymerization of microtubules leads to endothelial cell rounding, increased vascular permeability, and ultimately, a shutdown of blood flow within the tumor.
Caption: Mechanism of action of this compound.
Comparative Anti-Vascular Effects in Preclinical Models
| Agent | Model | Dose | Key Anti-Vascular Effects | Source |
| This compound (MN-029) | Rodent KHT Sarcoma | 100 mg/kg | Significant reduction in functional vessel numbers; rapid vascular shutdown and extensive necrosis (~90% at 24h). | [2] |
| Combretastatin A-4 Phosphate (CA-4-P) | MDA-MB-231 Human Breast Cancer Xenograft (mice) | 120 mg/kg (i.p.) | 50-90% decrease in light emission (indicating reduced perfusion); delayed time to maximum light emission. Confirmed shutdown of tumor vascular perfusion via histology. | [4] |
| BPR0L075 | Orthotopic MCF7 and MDA-MB-231 Breast Cancer Xenografts (mice) | 50 mg/kg (i.p.) | Rapid and temporary tumor vascular shutdown at 2, 4, and 6 hours, with recovery within 24 hours. Confirmed by reduced perfusion marker staining. | [5] |
Note: The data presented is compiled from different studies and should be interpreted with caution due to variations in experimental models and methodologies.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the evaluation of vascular disrupting agents in xenograft models.
Human Tumor Xenograft Model
A common experimental workflow for evaluating the anti-vascular effects of a compound in a human tumor xenograft model is as follows:
Caption: General workflow for xenograft studies.
1. Cell Lines and Culture:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, Calu-6 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Animal Models:
-
Immunocompromised mice (e.g., nude or SCID) are typically used to prevent rejection of human tumor xenografts.
3. Tumor Implantation:
-
A suspension of tumor cells is injected subcutaneously or orthotopically into the mice.
4. Drug Administration:
-
Once tumors reach a specified volume, animals are randomized into control and treatment groups. This compound or other VDAs are administered, often via intravenous or intraperitoneal injection, at specified doses and schedules.
5. Assessment of Anti-Vascular Effects:
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This non-invasive imaging technique is used to quantify changes in tumor blood flow, vessel permeability (Ktrans), and the fraction of the extravascular extracellular space.[1][3]
-
Histology and Immunohistochemistry: Tumors are excised at various time points post-treatment, fixed, and sectioned. Staining with Hematoxylin and Eosin (H&E) is used to assess the extent of necrosis. Immunohistochemical staining for endothelial cell markers like CD31 is performed to evaluate microvessel density.
-
Perfusion Assays: In vivo perfusion can be assessed by intravenous injection of a fluorescent dye (e.g., Hoechst 33342) shortly before tumor excision. The distribution of the dye within the tumor sections indicates the extent of functional vasculature.
-
Bioluminescence Imaging (BLI): For tumor cell lines engineered to express luciferase, BLI can be used to dynamically assess tumor viability and, indirectly, perfusion by measuring light emission following the administration of luciferin.[4]
Signaling Pathway of Vascular Disruption by Tubulin Destabilizers
The disruption of microtubule dynamics by agents like Denibulin initiates a signaling cascade within endothelial cells, leading to vascular collapse. A simplified representation of this pathway is provided below.
References
- 1. A phase I study of MN-029 (denibulin), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sepax-tech.com.cn [sepax-tech.com.cn]
- 4. Antivascular effects of combretastatin A4 phosphate in breast cancer xenograft assessed using dynamic bioluminescence imaging and confirmed by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tubulin-destabilizing agent BPR0L075 induces vascular-disruption in human breast cancer mammary fat pad xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Denibulin Hydrochloride: A Comparative Analysis Against Other Colchicine-Binding Site Inhibitors
In the landscape of cancer therapeutics, agents targeting microtubule dynamics represent a cornerstone of chemotherapy. Among these, colchicine-binding site inhibitors (CBSIs) are a prominent class of compounds that disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis. This guide provides a detailed comparison of Denibulin Hydrochloride (formerly MN-029), a novel vascular-disrupting agent (VDA), with other notable CBSIs, supported by experimental data and methodologies for the research and drug development community.
Mechanism of Action: A Shared Target, Diverse Effects
Colchicine-binding site inhibitors exert their primary effect by binding to the β-subunit of tubulin at the interface with the α-subunit.[1][2] This binding event induces a conformational change in the tubulin dimer, rendering it unable to polymerize into microtubules.[1][3] The resulting disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division, ultimately leading to cell cycle arrest and apoptosis.[3][4]
This compound distinguishes itself as a small molecule VDA.[5][6] It selectively targets and reversibly binds to the colchicine-binding site on tubulin, which disrupts the cytoskeleton of tumor endothelial cells.[5][7] This action leads to a shutdown of blood flow within the tumor, causing central necrosis.[5][6] While sharing the same molecular target as other CBSIs, Denibulin's pronounced vascular-disrupting activity is a key differentiator.
Caption: General signaling pathway of colchicine-binding site inhibitors.
Comparative Efficacy and Cytotoxicity
Denibulin has been shown to disrupt capillary tube formation in Human Umbilical Vein Endothelial Cells (HUVECs) at nanomolar concentrations, while cytotoxicity is observed at micromolar concentrations, indicating a therapeutic window for its vascular-disrupting effects.[9]
Table 1: Comparison of Preclinical Data for Selected Colchicine-Binding Site Inhibitors
| Inhibitor | Primary Mechanism | In Vitro Activity | In Vivo Activity | Key Characteristics |
| Denibulin HCl | Vascular Disrupting Agent, Tubulin Polymerization Inhibitor[5][7] | Disrupts capillary tube formation at nM concentrations; cytotoxic at µM concentrations.[9] | Reduces tumor blood flow and induces tumor necrosis in human lung tumor xenografts.[5][6] | Reversible binding to the colchicine site; targets tumor vasculature.[5][10] |
| Colchicine | Tubulin Polymerization Inhibitor[1][2] | Potent anti-proliferative activity (nM range).[8] | Effective but limited by a narrow therapeutic index and high toxicity.[2] | Prototypical CBSI; high toxicity limits its use in oncology.[2] |
| Combretastatin A-4 Phosphate (CA4P) | Vascular Disrupting Agent, Tubulin Polymerization Inhibitor | Potent inhibitor of tubulin polymerization and cytotoxic to various cancer cell lines. | Induces rapid vascular shutdown and extensive tumor necrosis in preclinical models. | A leading CBSI in clinical development; prodrug of Combretastatin A-4. |
| ZD6126 | Vascular Disrupting Agent, Tubulin Polymerization Inhibitor | N-acetylcolchinol prodrug with antineoplastic activities.[1] | Investigated for antivascular effects. | Development was terminated, highlighting challenges in this class.[1] |
| Nocodazole | Tubulin Polymerization Inhibitor | Widely used as a research tool to synchronize cells in the G2/M phase. | Primarily used in preclinical research rather than clinical development. | Rapidly reversible inhibitor of microtubule polymerization.[9] |
Clinical Trial Landscape
The clinical development of CBSIs has been met with both promise and challenges, primarily due to on-target toxicities. This compound has undergone Phase I clinical trials to establish its safety, pharmacokinetics, and maximum tolerated dose (MTD).
A Phase I study in patients with advanced solid tumors established an MTD of 180 mg/m² for Denibulin administered intravenously every three weeks.[10][11] The most common toxicities included nausea, vomiting, diarrhea, fatigue, and headache.[10][12] Notably, clinically significant myelosuppression, stomatitis, or alopecia were not observed.[10][11] Dose-limiting toxicities at 225 mg/m² were a transient ischemic attack and grade 3 transaminitis.[10][12] While no objective responses were recorded, five patients achieved stable disease for six months or longer, and a significant correlation was found between drug exposure and a reduction in tumor vascularity as measured by DCE-MRI.[10][11]
Table 2: Comparison of Clinical Trial Data
| Inhibitor | Phase of Development | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Common Adverse Events |
| Denibulin HCl | Phase I[10] | 180 mg/m² IV[10][11] | Transient ischemic attack, transaminitis.[10][12] | Nausea, vomiting, diarrhea, fatigue, headache.[10][12] |
| Colchicine | Approved for other indications | Not established for oncology due to toxicity. | Bone marrow damage, neutropenia, gastrointestinal upset.[2] | Severe gastrointestinal distress, myelosuppression.[2] |
| Combretastatin A-4 Phosphate (CA4P) | Multiple Phase I/II/III trials | Varies depending on schedule and combination. | Tumor pain, hypertension, cardiac ischemia. | Cardiovascular toxicities, nausea, headache. |
| ZD6126 | Terminated[1] | N/A | N/A | N/A |
Experimental Protocols
A fundamental assay for characterizing CBSIs is the in vitro tubulin polymerization assay. This experiment measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Protocol: In Vitro Tubulin Polymerization Assay
1. Objective: To determine the concentration of an inhibitor (e.g., Denibulin) required to inhibit tubulin polymerization by 50% (IC50).
2. Materials:
- Lyophilized bovine or porcine brain tubulin (>99% pure)
- GTP (Guanosine-5'-triphosphate) solution
- General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
- Glycerol
- Test compounds (Denibulin, other CBSIs) and vehicle control (e.g., DMSO)
- Positive control (e.g., Colchicine, Nocodazole)
- Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
- 96-well microplates.
3. Procedure:
- Reagent Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of approximately 2-4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5-10% (v/v) to promote polymerization.
- Compound Preparation: Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer.
- Assay Setup: On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate. Add the test compounds, vehicle control, and positive control to their respective wells. The final volume should be consistent across all wells (e.g., 200 µL).
- Initiate Polymerization: Place the plate in the spectrophotometer pre-heated to 37°C.
- Data Acquisition: Immediately begin recording the absorbance at 340 nm every 30-60 seconds for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.
- Data Analysis: Plot the absorbance (OD340) versus time for each concentration. Determine the maximum rate of polymerization (Vmax) for each curve. Normalize the Vmax values relative to the vehicle control (100% polymerization) and a baseline control (0% polymerization). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
prep [label="Prepare Reagents\n(Tubulin, GTP, Buffer, Inhibitors)", fillcolor="#FFFFFF"];
setup [label="Set up Assay Plate on Ice\n(Add Tubulin + Inhibitors)", fillcolor="#FFFFFF"];
incubate [label="Incubate at 37°C\nin Spectrophotometer", fillcolor="#4285F4", fontcolor="#FFFFFF"];
measure [label="Measure Absorbance (340 nm)\nOver Time", fillcolor="#FFFFFF"];
plot [label="Plot Absorbance vs. Time", fillcolor="#FFFFFF"];
analyze [label="Calculate % Inhibition\nvs. Control", fillcolor="#FFFFFF"];
ic50 [label="Determine IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"];
prep -> setup;
setup -> incubate;
incubate -> measure;
measure -> plot;
plot -> analyze;
analyze -> ic50;
}
Caption: Experimental workflow for a tubulin polymerization assay.
Conclusion
This compound is a promising colchicine-binding site inhibitor with a distinct mechanism as a vascular-disrupting agent.[5][6] Its ability to selectively disrupt tumor vasculature at concentrations lower than those required for direct cytotoxicity presents a potential therapeutic advantage.[9] Phase I clinical data indicate that Denibulin is generally well-tolerated at its MTD and demonstrates biological activity by reducing tumor vascular parameters.[10][11][12] Compared to the prototypical CBSI, colchicine, Denibulin appears to have a more favorable safety profile for oncological applications.[2][10] While its development status relative to more advanced CBSIs like Combretastatin A-4 Phosphate needs to be considered, Denibulin's unique properties warrant further investigation, potentially in combination with other anti-cancer therapies that could benefit from its vascular-disrupting effects.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Denibulin | C18H19N5O3S | CID 11661758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C18H20ClN5O3S | CID 11661757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase I study of MN-029 (denibulin), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
In Vitro Showdown: Denibulin Hydrochloride vs. Vinca Alkaloids in Microtubule Disruption
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of anti-cancer therapeutics, agents targeting the cellular microtubule network remain a cornerstone of chemotherapy. Among these, the vinca alkaloids have a long-standing history, while novel agents like Denibulin Hydrochloride are emerging with distinct mechanisms. This guide provides an in vitro comparison of this compound and the classic vinca alkaloids, vincristine and vinblastine, focusing on their mechanisms of action, cytotoxic profiles, and effects on key cellular processes. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals in their pursuit of more effective cancer therapies.
Executive Summary
This compound and vinca alkaloids, while both classified as microtubule inhibitors, exhibit fundamental differences in their molecular interactions and primary cellular targets. Denibulin, a novel vascular-disrupting agent, binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization, primarily in endothelial cells. This action disrupts the tumor vasculature, leading to a shutdown of blood supply to the tumor. In contrast, vinca alkaloids bind to the "vinca domain" on β-tubulin, also inhibiting microtubule polymerization but with a primary cytotoxic effect directly on cancer cells. This leads to mitotic arrest and subsequent apoptosis.
The following sections will delve into a detailed comparison of their in vitro performance, supported by quantitative data, experimental protocols, and visual representations of their mechanisms.
Mechanism of Action: A Tale of Two Binding Sites
The primary distinction between this compound and vinca alkaloids lies in their binding sites on the tubulin heterodimer, which dictates their downstream effects.
This compound: This small molecule binds to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin into microtubules, leading to a collapse of the cytoskeleton. Notably, Denibulin exhibits a potent effect on endothelial cells, the building blocks of blood vessels. By disrupting the microtubule network in these cells, Denibulin acts as a vascular-disrupting agent (VDA), leading to the collapse of tumor blood vessels and subsequent necrosis of the tumor core.[1][2]
Vinca Alkaloids (Vincristine, Vinblastine): These natural alkaloids bind to a distinct site on β-tubulin known as the vinca domain.[3] This binding also inhibits microtubule polymerization and can lead to the depolymerization of existing microtubules. The primary consequence of this action is the disruption of the mitotic spindle, a critical structure for cell division. This leads to an arrest of cancer cells in the M phase of the cell cycle and ultimately triggers apoptosis.[4]
In Vitro Performance: A Quantitative Comparison
The following tables summarize the available in vitro data for this compound and vinca alkaloids. It is important to note that direct head-to-head comparative studies are limited; therefore, the data presented is a compilation from various sources. Experimental conditions, such as cell lines and assay duration, can significantly influence IC50 values.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cell Type | IC50 | Reference |
| Denibulin HCl | HUVEC | Human Umbilical Vein Endothelial Cells | Disrupts capillary tube formation at nM concentrations; cytotoxicity at >1000-fold higher µM concentrations | [5] |
| Vincristine | A549 | Lung Carcinoma | 40 nM | [6] |
| MCF-7 | Breast Adenocarcinoma | 5 nM | [6] | |
| 1A9 | Ovarian Cancer | 4 nM | [6] | |
| SY5Y | Neuroblastoma | 1.6 nM | [6] | |
| MCF7-WT | Breast Adenocarcinoma | 7.371 nM | [7] | |
| VCR/MCF7 (resistant) | Breast Adenocarcinoma | 10,574 nM | [7] | |
| Vinblastine | PC3 | Prostate Cancer | 0.0052 µM | [8] |
| MRC-5 | Normal Lung Fibroblast | 0.0011 µM | [8] | |
| SaOS2 | Osteosarcoma | 0.0018 µM | [9] | |
| HeLa | Cervical Cancer | Varies with assay conditions | [10] |
Table 2: Effects on Cellular Processes
| Parameter | This compound | Vinca Alkaloids (Vincristine, Vinblastine) |
| Microtubule Polymerization | Inhibits polymerization by binding to the colchicine site. | Inhibit polymerization by binding to the vinca domain.[4] |
| Cell Cycle Arrest | Induces G2/M phase arrest.[11] | Induce mitotic arrest in the M phase.[12][13] |
| Apoptosis Induction | Induces apoptosis, particularly in endothelial cells. | Potent inducers of apoptosis in cancer cells following mitotic arrest.[5] |
| Vascular Disruption | Potent vascular-disrupting activity in vitro (e.g., HUVEC tube formation).[14][15] | Less pronounced direct vascular-disrupting effects compared to Denibulin. |
Signaling Pathways
The disruption of microtubule dynamics by both Denibulin and vinca alkaloids triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of findings.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[3][16]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Treatment: Treat cells with a range of concentrations of this compound or vinca alkaloids and incubate for a specified period (e.g., 48 or 72 hours).
-
Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.
In Vitro Microtubule Polymerization Assay (Turbidity Assay)
This assay measures the extent of tubulin polymerization by monitoring the increase in turbidity of the solution.[17][18]
-
Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Drug Addition: Add various concentrations of this compound or vinca alkaloids to the reaction mixture. A control with no drug should be included.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C cuvette or 96-well plate.
-
Turbidity Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate and extent of polymerization can be calculated from these curves.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Culture and Treatment: Culture cells and treat with this compound or vinca alkaloids for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the cells to remove ethanol and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V Staining
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
-
Cell Culture and Treatment: Culture and treat cells with the compounds of interest.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).
Conclusion
The in vitro data reveal distinct profiles for this compound and vinca alkaloids. Denibulin's potent anti-angiogenic activity, mediated through its effects on endothelial cells at nanomolar concentrations, positions it as a promising vascular-disrupting agent. While it does exhibit cytotoxic effects on cancer cells at higher concentrations, its primary mechanism of action in a tumor microenvironment is likely the disruption of blood supply.
Vinca alkaloids, on the other hand, are classic cytotoxic agents that directly target cancer cells, leading to mitotic arrest and apoptosis. Their efficacy is well-established across a broad range of cancer cell lines.
For researchers and drug development professionals, this comparison highlights the importance of considering not only the molecular target but also the cellular context when evaluating anti-cancer agents. The differential activities of Denibulin and vinca alkaloids suggest potential for synergistic combinations or for targeting specific tumor types or stages of disease. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate their comparative efficacy and to guide their optimal clinical application.
References
- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. zellx.de [zellx.de]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. droracle.ai [droracle.ai]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scribd.com [scribd.com]
- 7. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3D-Cultured Vascular-Like Networks Enable Validation of Vascular Disruption Properties of Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indirubin inhibits cell proliferation, migration, invasion and angiogenesis in tumor-derived endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microtubule Turbidity Assay. [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Navigating the Labyrinth of Chemoresistance: A Comparative Analysis of Denibulin Hydrochloride
For researchers, scientists, and drug development professionals navigating the complexities of cancer therapy, the emergence of chemoresistance remains a formidable challenge. This guide provides a comparative analysis of Denibulin Hydrochloride, a novel vascular-disrupting agent, in the context of chemoresistant cancer cells. While direct cross-resistance studies on Denibulin are not yet widely published, this document synthesizes available data on related microtubule-targeting agents to offer insights into its potential performance against drug-resistant phenotypes.
This compound (formerly MN-029) is a potent small molecule that selectively targets and inhibits microtubule assembly by binding to the colchicine-binding site on tubulin.[1] This mechanism disrupts the cytoskeleton of endothelial cells in newly formed tumor blood vessels, leading to vascular shutdown and subsequent tumor cell necrosis.[1] Its unique mode of action presents a promising avenue for treating solid tumors, particularly those resistant to conventional chemotherapies.
Understanding Cross-Resistance with Microtubule-Targeting Agents
Cross-resistance, a phenomenon where cancer cells resistant to one drug exhibit resistance to other, often structurally or mechanistically related, drugs, is a major hurdle in oncology. For microtubule-targeting agents, resistance mechanisms can include alterations in tubulin isotype expression, mutations in the tubulin gene, and overexpression of drug efflux pumps like P-glycoprotein.
To contextualize the potential efficacy of Denibulin in chemoresistant settings, we can examine cross-resistance patterns observed with other microtubule inhibitors.
Comparison with Taxanes and Vinca Alkaloids
Taxanes (e.g., paclitaxel, docetaxel) and vinca alkaloids (e.g., vinblastine, vincristine) are mainstays in cancer chemotherapy that also target microtubules, but at different binding sites. Studies have shown that resistance to one class can sometimes confer resistance to another, but this is not always the case.
A study on paclitaxel-resistant KB-15-PTX/099 cells, which have a mutation in the paclitaxel-binding region of β-tubulin, demonstrated cross-resistance to docetaxel and epothilone B. Interestingly, these cells showed collateral sensitivity to microtubule depolymerizing agents like vinblastine.[2] This suggests that agents with different mechanisms of microtubule disruption may retain activity in resistant cells.
Conversely, doxorubicin-resistant breast cancer cells have been shown to exhibit dramatic cross-resistance to paclitaxel and docetaxel, often due to the overexpression of P-glycoprotein.[3]
The following table summarizes key cross-resistance data from studies on established chemoresistant cell lines.
| Resistant Cell Line | Primary Resistance | Alternative Agent | Fold Resistance/Sensitivity | Putative Mechanism | Reference |
| KB-15-PTX/099 | Paclitaxel | Docetaxel | 3- to 5-fold resistant | β-tubulin mutation (Asp26Glu) | [2] |
| KB-15-PTX/099 | Paclitaxel | Vinblastine | ~3-fold sensitive | β-tubulin mutation (Asp26Glu) | [2] |
| Doxorubicin-Resistant Breast Cancer Cells | Doxorubicin | Paclitaxel | 4700-fold resistant | P-glycoprotein overexpression | [3] |
| Doxorubicin-Resistant Breast Cancer Cells | Doxorubicin | Docetaxel | 14,600-fold resistant | P-glycoprotein overexpression | [3] |
| Eribulin-Resistant MCF7 Breast Cancer Cells | Eribulin | Paclitaxel | Cross-resistant | ABCB1 and ABCC11 expression | [4] |
| Eribulin-Resistant MDA-MB-231 Breast Cancer Cells | Eribulin | Doxorubicin | Cross-resistant | ABCB1 and ABCC11 expression | [4] |
Given that Denibulin binds to the colchicine site, its cross-resistance profile may differ from that of taxanes and vinca alkaloids. Further investigation is warranted to determine its efficacy in cell lines resistant to these agents.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Drug Treatment: Treat the cells with varying concentrations of this compound and comparator drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the drugs for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Analysis of Tubulin Expression: Western Blotting
Western blotting is used to detect changes in the expression levels of total tubulin or specific tubulin isotypes.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-tubulin or other tubulin isotypes overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Caption: Simplified signaling pathway of various microtubule inhibitors.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for detecting apoptosis via flow cytometry.
Conclusion and Future Directions
This compound holds significant promise as a vascular-disrupting agent with a distinct mechanism of action. While direct comparative data on its performance in chemoresistant cell lines is currently limited, the analysis of cross-resistance patterns among other microtubule-targeting agents provides a valuable framework for future research. The experimental protocols and workflows detailed in this guide are intended to empower researchers to conduct these critical studies. Elucidating the cross-resistance profile of Denibulin will be instrumental in defining its clinical potential and identifying patient populations most likely to benefit from this innovative therapy. Further investigations into its efficacy in combination with other chemotherapeutic agents are also crucial to unlocking its full therapeutic value in the fight against resistant cancers.
References
- 1. Denibulin | C18H19N5O3S | CID 11661758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Paclitaxel-resistant cells have a mutation in the paclitaxel-binding region of beta-tubulin (Asp26Glu) and less stable microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-resistance studies of isogenic drug-resistant breast tumor cell lines support recent clinical evidence suggesting that sensitivity to paclitaxel may be strongly compromised by prior doxorubicin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Denibulin Hydrochloride and ZD6126: Two Tubulin-Binding Vascular Disrupting Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical data of two vascular disrupting agents, Denibulin Hydrochloride and ZD6126. This analysis is supported by experimental data and detailed methodologies for key assays.
This compound (formerly MN-029) and ZD6126 are small molecule vascular disrupting agents (VDAs) that were developed for the treatment of solid tumors. Both compounds function by targeting the tubulin cytoskeleton of endothelial cells, leading to a rapid collapse of tumor vasculature and subsequent necrosis of tumor tissue. Despite their similar mechanisms of action, their clinical development trajectories have diverged significantly. This guide offers a detailed comparative analysis of their performance based on available preclinical and clinical data.
Mechanism of Action: Targeting the Tumor's Lifeline
Both Denibulin and ZD6126 exert their anti-cancer effects by binding to tubulin, a key protein involved in the formation of microtubules. This interaction disrupts the cytoskeleton of endothelial cells, particularly the immature and rapidly proliferating cells lining the tumor blood vessels.[1][2] This disruption leads to changes in cell shape, increased vascular permeability, and ultimately, the shutdown of blood flow within the tumor, causing extensive central tumor necrosis.[3][4][5]
ZD6126 is a water-soluble prodrug that is rapidly converted in vivo to its active form, N-acetylcolchinol.[6][7] N-acetylcolchinol binds to the colchicine-binding site on tubulin, inhibiting its polymerization.[7] Similarly, Denibulin selectively and reversibly binds to the colchicine-binding site on tubulin, leading to the inhibition of microtubule assembly.[2][5]
Below is a diagram illustrating the signaling pathway through which these vascular disrupting agents are believed to function.
Preclinical Efficacy: A Head-to-Head Look
Preclinical studies for both agents demonstrated significant anti-tumor activity across a range of tumor models.
ZD6126 showed potent and rapid effects on tumor vasculature, leading to extensive tumor necrosis within 24 hours of administration.[3][8] It demonstrated significant growth delay in various human tumor xenograft models, including lung, colorectal, prostate, ovarian, and breast cancers.[3] Furthermore, ZD6126 was shown to enhance the efficacy of conventional chemotherapy agents like cisplatin and paclitaxel.[3][8][9]
Denibulin also exhibited potent vascular-disrupting effects in preclinical models, leading to a reduction in tumor blood flow and significant tumor cell necrosis.[4][5]
The following table summarizes key preclinical findings for both compounds.
| Parameter | This compound | ZD6126 |
| Mechanism | Reversible tubulin inhibitor, binds to colchicine site[2][5] | Prodrug of N-acetylcolchinol, a tubulin inhibitor binding to the colchicine site[6][7] |
| In Vitro Activity | Disrupts capillary tube formation in HUVECs at nM concentrations[10] | Induces rapid morphological changes in endothelial cells at noncytotoxic concentrations[6][11] |
| In Vivo Activity | Reduces tumor blood flow and induces extensive necrosis in xenograft models[4][5][10] | Causes rapid reduction in vascular volume and extensive tumor necrosis in multiple xenograft models[3][8] |
| Combination Therapy | Enhances the effects of cisplatin and radiation therapy in preclinical models[10] | Enhances the antitumor efficacy of cisplatin and paclitaxel[3][8][9] |
Clinical Trials: Divergent Paths
While both drugs showed promise in preclinical studies, their clinical development pathways diverged primarily due to their safety profiles.
A Phase I clinical trial of Denibulin (MN-029) in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 180 mg/m².[12][13] The most common toxicities were manageable and included nausea, vomiting, diarrhea, fatigue, and headache.[12] Notably, no significant myelotoxicity, stomatitis, or alopecia was observed.[12] Five out of thirty-four patients experienced stable disease for six months or longer.[12]
In contrast, the clinical development of ZD6126 was halted due to significant cardiotoxicity observed at the required therapeutic doses.[14] A Phase I study identified dose-limiting toxicities including abdominal pain and cardiac events.[15] Subsequent Phase II trials in metastatic renal cell carcinoma and metastatic colorectal cancer were suspended.[14]
The table below provides a comparative summary of the clinical trial findings.
| Parameter | This compound (MN-029) | ZD6126 |
| Phase of Development | Phase I completed[12][13] | Phase II (suspended)[14] |
| Maximum Tolerated Dose (MTD) | 180 mg/m²[12][13] | Dose escalation limited by toxicity[15] |
| Dose-Limiting Toxicities | Transient ischemic attack, grade 3 transaminitis at 225 mg/m²[12] | Abdominal pain, cardiac events[14][15] |
| Common Adverse Events | Nausea, vomiting, diarrhea, fatigue, headache[12] | Abdominal pain, nausea, vomiting[15] |
| Clinical Efficacy | Stable disease (≥6 months) in 5/34 patients in Phase I[12] | Antivascular effects demonstrated by DCE-MRI[15] |
| Development Status | Investigational[4] | Development halted due to cardiotoxicity[14] |
Experimental Protocols
To aid researchers in their own investigations, detailed methodologies for key experiments cited in this guide are provided below.
Tubulin Polymerization Assay
This assay is crucial for determining the direct effect of compounds on microtubule formation.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture on ice containing purified tubulin (e.g., porcine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[16][17] Add GTP to a final concentration of 1 mM.[16][18]
-
Compound Addition: Add the test compound (Denibulin or ZD6126) or vehicle control to the reaction mixture.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C microplate reader.
-
Data Acquisition: Monitor the change in absorbance at 340 nm or fluorescence over time (e.g., for 60 minutes) to measure microtubule polymerization.[16][18]
-
Data Analysis: Plot the absorbance or fluorescence values against time to generate polymerization curves. Compare the curves of treated samples to the control to determine the inhibitory or enhancing effect of the compound.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20]
Protocol:
-
Cell Seeding: Plate cells (e.g., HUVECs) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Denibulin or ZD6126 and incubate for a specified period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[19] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Conclusion
This compound and ZD6126 are both potent tubulin-binding vascular disrupting agents with demonstrated preclinical efficacy. However, their clinical development has been starkly different. While Denibulin has shown a manageable safety profile in early clinical trials, the development of ZD6126 was terminated due to unacceptable cardiotoxicity. This comparative analysis underscores the critical importance of the therapeutic window in the development of vascular disrupting agents. For researchers in the field, the data presented here highlights the subtle molecular differences that can lead to significant variations in clinical outcomes and provides a framework for the continued development of safer and more effective VDAs for cancer therapy. The challenge remains to design molecules that selectively target the tumor vasculature with minimal off-target effects, thereby maximizing anti-tumor activity while ensuring patient safety.
References
- 1. ZD6126: a novel vascular-targeting agent that causes selective destruction of tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Denibulin | C18H19N5O3S | CID 11661758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vascular-targeting activity of ZD6126, a novel tubulin-binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antitumor efficacy of conventional anticancer drugs is enhanced by the vascular targeting agent ZD6126 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ZD6126: a novel small molecule vascular targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I study of MN-029 (denibulin), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 14. ZD6126 - Wikipedia [en.wikipedia.org]
- 15. Phase I clinical evaluation of ZD6126, a novel vascular-targeting agent, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro tubulin polymerization assay [bio-protocol.org]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Efficacy of Denibulin Hydrochloride in Taxane-Resistant Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to taxane-based chemotherapy represents a significant clinical challenge in the management of various solid tumors. This has spurred the development of novel therapeutic agents designed to overcome these resistance mechanisms. This guide provides a comparative analysis of Denibulin Hydrochloride and other therapeutic alternatives in the context of taxane-resistant cancer models, supported by available preclinical and clinical data.
Overview of this compound
This compound (formerly MN-029) is a novel small molecule vascular disrupting agent (VDA). Its primary mechanism of action involves the inhibition of microtubule polymerization by binding to the colchicine-binding site on tubulin. This leads to a disruption of the cytoskeleton, particularly in tumor endothelial cells, resulting in a rapid shutdown of tumor blood flow and subsequent central tumor necrosis.[1][2][3] While Denibulin has been evaluated in a Phase I clinical trial for advanced solid tumors, demonstrating a manageable safety profile and evidence of anti-vascular activity, specific preclinical data on its efficacy in taxane-resistant cancer models is not extensively available in the public domain.[2][3]
Comparative Efficacy of Alternatives in Taxane-Resistant Models
Several alternative agents have demonstrated efficacy in preclinical and clinical settings of taxane resistance. These agents often employ mechanisms that circumvent common taxane resistance pathways, such as drug efflux pumps (e.g., P-glycoprotein) and alterations in β-tubulin isotypes.
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of various compounds in taxane-resistant cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | Resistance Mechanism | IC50 (Taxane-Resistant) | IC50 (Parental/Sensitive) | Fold-Resistance | Reference |
| Cabazitaxel | Chemotherapy-resistant cell lines | Not specified | 0.013–0.414 µmol/L | - | - | [4][5] |
| Docetaxel | Chemotherapy-resistant cell lines | Not specified | 0.17–4.01 µmol/L | - | - | [4][5] |
| VERU-111 (Sabizabulin) | TNBC cell lines | Paclitaxel-resistant | 8–14 nM | 8–14 nM | ~1 | [6] |
| Paclitaxel | TNBC cell lines | Paclitaxel-resistant | >100 nM | 3.1–4.6 nM | >20 | [6] |
| Ixabepilone | Breast cancer cell lines | Multidrug resistance | 1.4–45 nM | - | - | [1] |
| S-72 | MCF7/T (Paclitaxel-resistant breast cancer) | Paclitaxel resistance | Not specified | Not specified | - | [7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy in Xenograft Models
The following table summarizes the in vivo efficacy of alternative agents in taxane-resistant tumor xenograft models.
| Compound | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Cabazitaxel | Docetaxel-resistant human tumor xenografts | 20 mg/kg | Greater antitumor efficacy than docetaxel. | [8] |
| VERU-111 (Sabizabulin) | Taxane-resistant, patient-derived metastatic TNBC | Oral administration | Suppressed tumor growth and metastases. | [9] |
| Paclitaxel | Taxane-resistant, patient-derived metastatic TNBC | - | Did not suppress tumor growth; enhanced liver metastases. | [9] |
| Ixabepilone (iso-fludelone) | A549/taxol (taxol-resistant lung) | 15 mg/kg, Q6Dx5 | 80% tumor growth suppression. | [10] |
| Taxol | A549/taxol (taxol-resistant lung) | - | 42% tumor growth suppression. | [10] |
| Eribulin + Paclitaxel | MDA-MB-231 (TNBC) | Eribulin (0.1 mg/kg) + Paclitaxel (10 mg/kg) | Significantly greater tumor growth inhibition than either monotherapy. | [11] |
| S-72 | MCF7/T (Paclitaxel-resistant breast cancer) | 10 mg/kg | 60.1% tumor growth inhibition. | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of efficacy studies. Below are representative methodologies for in vitro and in vivo assessments.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Taxane-resistant and parental cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Resistance is maintained by continuous exposure to low doses of the taxane.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., this compound, alternatives) and incubated for a specified period (e.g., 72 hours).
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured. The IC50 value is calculated from the dose-response curve.[8]
In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[12]
-
Tumor Cell Implantation: Taxane-resistant human cancer cells are implanted subcutaneously or orthotopically into the mice.[4][6]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., this compound) and comparators are administered according to a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated, and statistical analysis is performed to determine significance.[12]
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
Denibulin acts as a vascular disrupting agent. The diagram below illustrates its proposed signaling cascade.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of a new anti-cancer agent in taxane-resistant models.
Caption: Workflow for preclinical evaluation of anticancer agents.
Conclusion
While this compound presents a unique mechanism of action as a vascular disrupting agent, there is a lack of publicly available, direct comparative data on its efficacy specifically within taxane-resistant cancer models. In contrast, several alternative agents, including cabazitaxel, VERU-111 (sabizabulin), ixabepilone, and eribulin, have demonstrated promising preclinical and/or clinical activity in overcoming taxane resistance. The choice of a therapeutic strategy for taxane-refractory cancers will depend on the specific tumor type, the underlying resistance mechanisms, and the safety profile of the agent. Further preclinical studies directly comparing this compound with these alternatives in well-characterized taxane-resistant models are warranted to fully elucidate its potential in this setting.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I study of MN-029 (denibulin), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. Preclinical antitumor activity of cabazitaxel, a semisynthetic taxane active in taxane-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer | MDPI [mdpi.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination of two anti-tubulin agents, eribulin and paclitaxel, enhances anti-tumor effects on triple-negative breast cancer through mesenchymal-epithelial transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo tumor xenograft study [bio-protocol.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Denibulin Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Denibulin Hydrochloride. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This compound is a novel vascular-disrupting agent and, as a cytotoxic compound, requires specialized handling protocols.
Personal Protective Equipment (PPE) Protocol
All personnel handling this compound must use the following personal protective equipment. This is a mandatory requirement for all procedures, including preparation, administration, and disposal.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloving recommended. | To prevent skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, lint-free polypropylene gown with a polyethylene coating. | Provides a barrier against splashes and contamination of personal clothing. |
| Eye Protection | Safety goggles or a full-face shield. | Protects eyes from splashes or aerosols. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | To prevent inhalation of aerosolized particles, especially during weighing or reconstitution. |
Operational Plan for Handling this compound
Follow this step-by-step guide for all experimental work involving this compound.
1. Preparation and Reconstitution:
-
All manipulations of this compound powder or solutions must be performed within a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI) to prevent aerosol generation and exposure.
-
Before starting, decontaminate the work surface of the BSC.
-
Wear all required PPE as specified in the table above.
-
When reconstituting the lyophilized powder, slowly inject the diluent down the side of the vial to minimize frothing and aerosolization.
-
Visually inspect the reconstituted solution for particulate matter before use.
2. Administration in Preclinical Models:
-
Use Luer-Lok syringes and needleless systems to prevent accidental disconnection and leakage.
-
If needles are necessary, handle them with extreme caution and dispose of them immediately in a designated sharps container. Do not recap needles.
-
Ensure the animal is properly restrained to minimize movement and the risk of spills.
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Evacuate the immediate area if the spill is large or involves a significant amount of aerosolization.
-
Don the appropriate PPE, including a respirator, before cleaning up the spill.
-
Use a chemotherapy spill kit to contain and clean the affected area. Absorb the spill with absorbent pads, then decontaminate the area with an appropriate cleaning agent, followed by a sterile water rinse.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
4. Decontamination:
-
All surfaces and equipment that come into contact with this compound must be decontaminated.
-
Use a suitable decontamination solution (e.g., a high-pH solution) followed by a sterile water rinse.
Disposal Plan
The disposal of this compound and all contaminated materials must adhere to regulations for cytotoxic waste.
| Waste Stream | Disposal Container | Procedure |
| Unused this compound | Labeled hazardous waste container. | Segregate from other chemical waste. Arrange for pickup by a certified hazardous waste disposal service. |
| Contaminated Labware (vials, tubes, etc.) | Puncture-resistant, leak-proof container labeled "Cytotoxic Waste". | Place directly into the container after use. |
| Contaminated PPE (gloves, gowns, etc.) | Yellow chemotherapy waste bag. | Carefully remove PPE to avoid self-contamination and place it in the designated waste bag. |
| Sharps (needles, syringes) | Puncture-proof sharps container labeled "Cytotoxic Sharps". | Do not recap needles. Dispose of the entire syringe and needle assembly. |
All cytotoxic waste must be incinerated at a licensed facility.[1]
Workflow for Safe Handling of this compound
Caption: Logical workflow for handling this compound.
This comprehensive guide is intended to foster a culture of safety and responsibility within your research team. By adhering to these protocols, you can minimize risks and ensure the integrity of your vital work in drug development.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
